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  • Product: 5-Chloro-4-methoxy-2-nitrophenol
  • CAS: 14164-14-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-methoxy-2-nitrophenol

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-4-methoxy-2-nitrophenol, a substituted nitrophenol of interest to researchers and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-4-methoxy-2-nitrophenol, a substituted nitrophenol of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile. The document outlines a plausible synthetic pathway, details expected physicochemical characteristics, proposes analytical methodologies for characterization, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.

Introduction and Molecular Structure

5-Chloro-4-methoxy-2-nitrophenol belongs to the class of substituted nitrophenols, a group of compounds recognized for their diverse applications in chemical synthesis and potential biological activities. The strategic placement of the chloro, methoxy, and nitro groups on the phenol backbone imparts a unique electronic and steric profile, influencing its reactivity, solubility, and potential interactions with biological systems. The nitro group, being a strong electron-withdrawing group, significantly impacts the acidity of the phenolic hydroxyl group and the overall reactivity of the aromatic ring.

The molecular structure of 5-Chloro-4-methoxy-2-nitrophenol is presented below:

Chemical Structure:

Molecular Formula: C₇H₆ClNO₄

This guide will systematically explore the key physicochemical properties of this molecule, providing both theoretical and extrapolated data to facilitate its use in a research and development context.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 5-Chloro-4-methoxy-2-nitroaniline.

Synthesis A 5-Chloro-4-methoxy-2-nitroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C (Diazotization)   C 5-Chloro-4-methoxy-2-nitrophenol B->C  H₂O, Δ  (Hydrolysis)  

Caption: Proposed synthesis of 5-Chloro-4-methoxy-2-nitrophenol.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure adapted from standard diazotization and hydrolysis reactions of aromatic amines.[2][3] Optimization will be necessary to achieve high yield and purity for this specific substrate.

Materials:

  • 5-Chloro-4-methoxy-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Deionized Water

  • Ice

  • Copper(II) Sulfate (optional, as catalyst for hydrolysis)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, suspend 5-Chloro-4-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

    • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.

  • Hydrolysis:

    • Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution, which may contain a catalytic amount of copper(II) sulfate to facilitate the decomposition of the diazonium salt.

    • The evolution of nitrogen gas will be observed. Maintain the reaction at a gentle boil until the gas evolution ceases.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

  • Purification:

    • Collect the crude 5-Chloro-4-methoxy-2-nitrophenol by vacuum filtration.

    • Wash the solid with cold water to remove any remaining acid and inorganic salts.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified phenol.

Physicochemical Properties (Predicted and Inferred)

Due to the absence of experimental data for 5-Chloro-4-methoxy-2-nitrophenol, the following properties have been estimated using computational models and by drawing comparisons with structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular Weight 203.58 g/mol Calculation
Appearance Pale yellow to yellow solidAnalogy to related nitrophenols[4]
Melting Point 100-120 °CEstimation based on isomers
Boiling Point > 300 °C (decomposes)Analogy to related nitrophenols
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ether)General trend for nitrophenols[4]
pKa 5.5 - 6.5Estimation based on Hammett constants and data from related compounds[5]
LogP 2.5 - 3.0Computational Prediction

Expert Insights:

  • The predicted pKa is significantly lower than that of phenol (pKa ≈ 10) due to the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the corresponding phenoxide anion. The chloro and methoxy groups will also have a minor influence on the acidity.

  • The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and bioavailability.

  • The solubility profile is typical for nitrophenols, with the polar hydroxyl and nitro groups allowing for some water solubility, while the aromatic ring and chloro substituent favor solubility in organic solvents.

Spectral Data (Predicted)

Predictive models and spectral data from analogous compounds can provide valuable insights into the expected spectral features of 5-Chloro-4-methoxy-2-nitrophenol.

Table 2: Predicted Spectral Characteristics

TechniqueExpected Features
¹H NMR - Aromatic protons: Two singlets or two doublets in the aromatic region (δ 7.0-8.0 ppm), with chemical shifts influenced by the substituents.- Methoxyl protons: A singlet around δ 3.9-4.1 ppm.- Phenolic proton: A broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR - Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen, nitro, and chlorine atoms will show characteristic downfield shifts.- Methoxyl carbon: A signal around δ 55-60 ppm.
FT-IR - O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.- C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): Peaks around 2850-2950 cm⁻¹.- N-O stretch (asymmetric): A strong band around 1500-1550 cm⁻¹.- N-O stretch (symmetric): A strong band around 1330-1370 cm⁻¹.- C-O stretch (aryl ether): A band around 1200-1275 cm⁻¹.- C-Cl stretch: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion (M⁺) peak at m/z ≈ 203 and 205 (due to ³⁵Cl and ³⁷Cl isotopes).- Characteristic fragmentation pattern involving the loss of NO₂, OCH₃, and other small fragments.

Expert Insights:

  • NMR prediction tools can provide a more detailed theoretical spectrum to aid in the identification of the compound upon synthesis.[6][7]

  • The strong and distinct N-O stretching bands in the IR spectrum are a key characteristic of nitro compounds and can be used for qualitative identification.

Analytical Methodologies

The analysis of 5-Chloro-4-methoxy-2-nitrophenol and its potential isomers can be effectively achieved using modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the separation and quantification of nitrophenol isomers.[8][9] A reversed-phase method would be most suitable.

Proposed HPLC Method:

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve Sample in Mobile Phase B Filter (0.45 µm) A->B C C18 or Phenyl-Hexyl Column B->C D Mobile Phase: Acetonitrile/Water with Acid Modifier E UV-Vis Detector (e.g., 280 nm) F Peak Integration E->F G Quantification via Calibration Curve F->G

Caption: General workflow for HPLC analysis of 5-Chloro-4-methoxy-2-nitrophenol.

Expert Insights:

  • The choice of a C18 or a Phenyl-Hexyl stationary phase can provide different selectivities for closely eluting isomers.[10][11]

  • The pH of the mobile phase should be controlled to ensure the analyte is in a single protonation state for sharp, symmetrical peaks.

  • A photodiode array (PDA) detector would be advantageous for method development, allowing for the determination of the optimal detection wavelength and for peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nitrophenols, often requiring derivatization to improve volatility and peak shape.[12][13][14][15]

Proposed GC-MS Method:

  • Derivatization: Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic phenolic proton to a less polar trimethylsilyl ether.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-4-methoxy-2-nitrophenol is not available, the safety precautions should be based on the hazardous properties of related nitrophenols and chlorophenols.

General Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [16]

  • Causes skin and eye irritation. [16]

  • May cause respiratory irritation. [16]

  • Potentially toxic to aquatic life.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

5-Chloro-4-methoxy-2-nitrophenol is a compound with potential utility in various research and development settings. Although direct experimental data is scarce, this in-depth technical guide provides a comprehensive profile based on established chemical principles, computational predictions, and data from analogous structures. The proposed synthetic route via diazotization of 5-Chloro-4-methoxy-2-nitroaniline offers a viable pathway for its preparation. The predicted physicochemical properties and spectral data provide a solid foundation for its characterization, and the outlined analytical methods offer robust approaches for its quantification and purity assessment. As with any chemical compound, it is imperative to adhere to strict safety protocols during its handling and use. This guide serves as a valuable starting point for any scientist or researcher intending to work with this intriguing molecule.

References

  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation.
  • BenchChem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers.
  • Scientific.Net. (n.d.). Determination of Nitrophenol Isomers in Water.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Taylor & Francis Online. (2017, September 25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • ResearchGate. (n.d.). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.
  • ScienceDirect. (n.d.). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.
  • PubMed. (2004, December 15). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline.
  • ResearchGate. (1993, October 20). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.
  • Organic Syntheses. (n.d.). (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while.
  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
  • NPTEL. (2020, March 29). DIAZONIUM SALTS.
  • OMICS International. (2013, April 9). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for the Quantification of Chloro-dimethylphenol Isomers.
  • ACD/Labs. (n.d.). NMR Prediction.
  • PMC. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC.
  • Atmospheric Chemistry and Physics. (n.d.). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS.
  • Journal of South China Normal University (Natural Science Edition). (2009). synthesis of 2-chloro-4-nitrophenol by new way.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106).
  • PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-.
  • ECHEMI. (n.d.). How would you prepare diazonium salt?.
  • ResearchGate. (n.d.). Molecular and Crystal Structure of 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol (CAS Number 40130-97-0).
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxy-4-nitrophenol.
  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • ACS Publications. (2011, July 17). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.
  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
  • PubChemLite. (n.d.). 5-chloro-2-nitrophenol (C6H4ClNO3).
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol.

Sources

Exploratory

5-Chloro-4-methoxy-2-nitrophenol (CAS 14164-14-8): Comprehensive Chemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary In the realm of advanced medicinal chemistry and targeted drug development, highly functionalized tetrasubstituted benzene derivatives serve as critical scaffolds. 5-Chloro-4-methoxy-2-nitrophenol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry and targeted drug development, highly functionalized tetrasubstituted benzene derivatives serve as critical scaffolds. 5-Chloro-4-methoxy-2-nitrophenol is a prime example of such an intermediate. Characterized by a precise arrangement of electron-donating and electron-withdrawing groups, this compound is primarily utilized as a bis-nucleophile precursor. Upon reduction of the nitro group, it yields an ortho-aminophenol—a classic pharmacophore building block essential for synthesizing benzoxazoles and other heterocyclic antimicrobial agents. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, self-validating synthetic methodologies, and applications in modern antibiotic development.

Chemical Identity & Physicochemical Profiling

Understanding the core identifiers and quantitative properties of 5-Chloro-4-methoxy-2-nitrophenol is the first step in leveraging it for complex syntheses. The compound typically presents as a yellow crystalline solid, a physical characteristic directly imparted by the extended conjugation of the nitro group with the aromatic ring .

Table 1: Core Chemical Identifiers and Quantitative Data

PropertyValue
Chemical Name 5-Chloro-4-methoxy-2-nitrophenol
CAS Registry Number 14164-14-8
Molecular Formula C₇H₆ClNO₄
Molecular Weight 203.58 g/mol
SMILES String COC1=CC(=O)=C(O)C=C1Cl
InChIKey GGWLSLLQZLCHFW-UHFFFAOYSA-N
MDL Number MFCD28024835
Appearance Yellow solid

Structural Causality & Reactivity Dynamics

The reactivity of 5-Chloro-4-methoxy-2-nitrophenol is dictated by the synergistic and antagonistic electronic effects of its four substituents. As an Application Scientist, it is crucial to understand why this molecule behaves the way it does during electrophilic aromatic substitution (EAS):

  • Hydroxyl Group (-OH at C1): A strong electron-donating group (EDG) via resonance. It highly activates the ring and strongly directs incoming electrophiles to the ortho and para positions.

  • Methoxy Group (-OCH₃ at C4): Another strong EDG that also directs ortho/para. However, its steric bulk slightly hinders adjacent positions compared to the hydroxyl group.

  • Chloro Group (-Cl at C5): An electron-withdrawing group (EWG) via induction, which mildly deactivates the ring, yet directs ortho/para via lone-pair resonance.

  • Nitro Group (-NO₂ at C2): A powerful EWG that withdraws electron density via both induction and resonance, significantly lowering the pKa of the C1 hydroxyl group by stabilizing the resulting phenoxide anion.

Regioselective Causality: When synthesizing this compound via the nitration of the precursor 3-chloro-4-methoxyphenol , the regiochemistry is strictly governed by these forces. The para position to the -OH is blocked by the methoxy group. Of the two available ortho positions (C2 and C6), nitration exclusively occurs at C6 (which becomes C2 in the final nomenclature) because the alternative position is sterically compressed between the -OH and -Cl groups. Furthermore, the -OH group is a superior directing group compared to the -Cl group, driving the electrophile to the less hindered ortho site.

Synthetic Methodology & Self-Validating Protocol

The following protocol details the regioselective nitration of 3-chloro-4-methoxyphenol to yield 5-chloro-4-methoxy-2-nitrophenol. This workflow is designed as a self-validating system : the intrinsic properties of the product (colorimetric shift and intramolecular hydrogen bonding) act as built-in quality control checkpoints.

Step-by-Step Experimental Protocol
  • Preparation: Dissolve 1.0 equivalent of 3-chloro-4-methoxyphenol in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control (Causality): Cool the reaction vessel to 0–5 °C using an ice-water bath. Rationale: Maintaining a low temperature suppresses oxidative degradation of the electron-rich phenol and prevents over-nitration (di-nitro formation).

  • Electrophilic Addition: Slowly add 1.05 equivalents of dilute nitric acid (65% HNO₃ mixed 1:1 with glacial acetic acid) dropwise over 30 minutes.

  • Self-Validating Checkpoint 1 (Colorimetry): As the nitronium ion ( NO2+​ ) attacks the aromatic ring, the solution will transition from pale/colorless to a deep, vibrant yellow. This color shift is a direct visual confirmation of the nitro group's conjugation with the phenolic system.

  • Monitoring: Stir for 1–2 hours at 0–5 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The product will elute faster (higher Rf) than the starting material.

  • Self-Validating Checkpoint 2 (Purification via H-Bonding): Quench the reaction by pouring the mixture over crushed ice. Extract with Dichloromethane (DCM). The newly formed ortho-nitrophenol establishes a strong intramolecular hydrogen bond between the -OH proton and the -NO₂ oxygen. This internal bonding masks the polarity of the hydroxyl group, making the target molecule significantly more lipophilic than any unreacted starting material or potential para-isomers. Consequently, passing the crude extract through a short silica plug cleanly isolates the highly non-polar target product.

  • Isolation: Remove the solvent under reduced pressure and recrystallize from cold ethanol to yield pure 5-chloro-4-methoxy-2-nitrophenol as yellow crystals.

SynthesisWorkflow SM Starting Material 3-Chloro-4-methoxyphenol Reaction Electrophilic Aromatic Substitution (Regioselective) SM->Reaction Reagents Nitration Reagents Dilute HNO3 / AcOH 0-5 °C Reagents->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Purification Purification H-Bond Driven Chromatography Workup->Purification Product Target Product 5-Chloro-4-methoxy-2-nitrophenol Purification->Product Validation Validation 1H NMR & LC-MS Product->Validation

Fig 1. Regioselective synthesis workflow of 5-chloro-4-methoxy-2-nitrophenol.

Drug Development Applications: Antibiotic Precursor

In contemporary drug discovery, 5-chloro-4-methoxy-2-nitrophenol is highly prized as an advanced intermediate. Its most prominent application is in the synthesis of novel antibiotic compounds aimed at combating resistant strains of Gram-negative bacteria, specifically Neisseria gonorrhoeae1.

The mechanistic pathway involves the catalytic hydrogenation of the nitro group to an amine, generating 2-amino-5-chloro-4-methoxyphenol . This intermediate acts as a potent bis-nucleophile. When condensed with various carboxylic acid derivatives or orthoesters, it undergoes rapid cyclization to form a benzoxazole scaffold. This heterocyclic core is a privileged pharmacophore that interacts with bacterial enzymatic targets, disrupting cell wall synthesis or DNA replication pathways. Additionally, the compound is utilized in synthesizing complex azetidine and oxadiazole derivatives for broader antimicrobial and antifungal evaluations 2.

MedChemPathway Precursor 5-Chloro-4-methoxy- 2-nitrophenol Reduction Catalytic Hydrogenation (Pd/C, H2) Precursor->Reduction Intermediate 2-Amino-5-chloro- 4-methoxyphenol Reduction->Intermediate Cyclization Condensation w/ Carboxylic Acid Intermediate->Cyclization Benzoxazole Benzoxazole Scaffold (Antibiotic Lead) Cyclization->Benzoxazole Target Target Pathogen Neisseria gonorrhoeae Benzoxazole->Target

Fig 2. Medicinal chemistry pathway from nitrophenol precursor to antibiotic lead.

Analytical Characterization (NMR & MS)

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The following quantitative data serves as the standard reference for verifying the structural integrity of 5-chloro-4-methoxy-2-nitrophenol 1.

Table 2: Analytical Validation Data

TechniqueConditionsObserved DataStructural Assignment & Causality
¹H NMR 400 MHz, DMSO-d₆δ 10.85 (bs, 1H)Phenolic -OH: Broad singlet due to chemical exchange and strong intramolecular hydrogen bonding with the adjacent -NO₂ group.
¹H NMR 400 MHz, DMSO-d₆δ 7.60 (s, 1H)Aromatic C3-H: Appears as a singlet because it is para to the C6 proton (no ortho coupling, J ≈ 0 Hz). Deshielded (shifted downfield) due to the adjacent electron-withdrawing -NO₂ group.
¹H NMR 400 MHz, DMSO-d₆δ 7.24 (s, 1H)Aromatic C6-H: Singlet (para to C3). Slightly more shielded than the C3 proton due to the resonance-donating effect of the adjacent -OH group.
¹H NMR 400 MHz, DMSO-d₆δ 3.85 (s, 3H)Methoxy -OCH₃: Sharp singlet typical of an aromatic methoxy group.
LC-MS ESI (Negative Mode)m/z 202.11[M-H]⁻Confirms the molecular weight (203.58 g/mol ). The compound readily ionizes in negative mode due to the highly acidic phenolic proton.

References

  • Google Patents. "WO2018037223A1 - Antibiotic compounds".

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa of 5-Chloro-4-methoxy-2-nitrophenol

Executive Summary The Significance of pKa in Scientific Research The extent of ionization of a molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its chemical and biological behavior. For a drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Significance of pKa in Scientific Research

The extent of ionization of a molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its chemical and biological behavior. For a drug candidate, the pKa determines its charge state in various physiological compartments, which in turn governs its ability to cross biological membranes, bind to its target, and avoid off-target interactions. In materials science, the acidity of phenolic compounds can influence their reactivity, polymerization potential, and antioxidant capabilities. Therefore, the accurate determination of the pKa of a molecule like 5-Chloro-4-methoxy-2-nitrophenol is not merely an academic exercise but a crucial step in its development and application.

Theoretical Framework: Factors Influencing Phenolic Acidity

The acidity of a phenol is defined by the equilibrium of the deprotonation of its hydroxyl group to form a phenoxide ion and a proton (H⁺). The stability of the resulting phenoxide anion is the primary determinant of the phenol's acidity.

Caption: Dissociation equilibrium of a phenol in water.

Substituents on the aromatic ring can significantly alter the pKa by influencing the stability of the phenoxide ion through inductive and resonance effects.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl) groups, increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. This effect is most pronounced when the EWG is at the ortho or para position relative to the hydroxyl group, as it allows for direct resonance delocalization.[1][2][3]

  • Electron-donating groups (EDGs) , such as a methoxy (-OCH₃) group, generally decrease acidity by destabilizing the phenoxide ion. The methoxy group exhibits a dual nature: it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but its lone pairs provide a strong electron-donating resonance effect, which is dominant, particularly from the para position.[2]

Estimated pKa of 5-Chloro-4-methoxy-2-nitrophenol

An exact experimental pKa for 5-Chloro-4-methoxy-2-nitrophenol is not prominently reported. However, we can deduce a scientifically sound estimate by analyzing the electronic contributions of its substituents and comparing it to known pKa values of analogous compounds.

CompoundpKaSource
Phenol9.98[2]
2-Nitrophenol7.23[1]
4-Methoxyphenol10.21[2]
4-Chlorophenol9.41
2-Chloro-4-nitrophenol~5.43 (Predicted)
4-Methoxy-2-nitrophenol~7.33 (Predicted)
2-Chloro-5-nitrophenol~6.72 (Predicted)

Analysis of Substituent Effects:

  • -NO₂ Group (ortho): The nitro group at the 2-position is a powerful electron-withdrawing group that will significantly increase acidity through both strong inductive and resonance effects, substantially lowering the pKa from that of phenol (~9.98). The pKa of 2-nitrophenol is 7.23.[1]

  • -Cl Group (meta to -OH, para to -NO₂): The chloro group at the 5-position is meta to the hydroxyl group. In this position, its electron-withdrawing inductive effect will further stabilize the phenoxide ion and increase acidity. Its resonance effect is not in direct conjugation with the hydroxyl group.

  • -OCH₃ Group (para to -OH, meta to -NO₂): The methoxy group at the 4-position is para to the hydroxyl group. The methoxy group is electron-donating through resonance, which would typically decrease acidity by destabilizing the phenoxide ion. For instance, the pKa of 4-methoxyphenol is 10.21, making it less acidic than phenol.[2]

Integrated Estimation:

The electronic landscape of 5-Chloro-4-methoxy-2-nitrophenol is a balance of these competing effects. The dominant acidifying effect will be the ortho-nitro group. The meta-chloro group will provide additional inductive stabilization. The para-methoxy group will have an acid-weakening (pKa increasing) effect due to its electron-donating resonance.

Comparing to 2-nitrophenol (pKa 7.23), the addition of a meta-chloro group would be expected to lower the pKa further. Conversely, the addition of a para-methoxy group would be expected to increase the pKa. Given that the resonance effect of the methoxy group is quite strong, it will likely counteract the inductive effect of the chloro group to a significant extent.

Therefore, the pKa of 5-Chloro-4-methoxy-2-nitrophenol is estimated to be slightly higher than that of 2-nitrophenol.

Estimated pKa: 7.3 - 7.8

This estimation underscores the necessity of experimental determination for an accurate value.

Experimental Determination of pKa

For researchers requiring a precise pKa value, two primary methods are recommended: UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometric Method

This method is highly suitable for nitrophenols, as the protonated (phenol) and deprotonated (phenoxide) forms exhibit distinct UV-Vis absorbance spectra. The phenoxide form, with its extended conjugation, typically absorbs at a longer wavelength.

Principle: By measuring the absorbance of the compound in solutions of varying, precisely known pH, the ratio of the protonated and deprotonated species can be determined using the Henderson-Hasselbalch equation.

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of 5-Chloro-4-methoxy-2-nitrophenol in a suitable solvent (e.g., Methanol) D Add a small, constant volume of the stock solution to each buffer, acidic, and basic solution A->D B Prepare a series of buffer solutions with known pH values (e.g., pH 4 to 10) B->D C Prepare fully acidic (e.g., pH 2) and fully basic (e.g., pH 12) solutions C->D E Record the UV-Vis spectrum for each solution D->E F Identify the wavelength of maximum absorbance (λmax) for the phenoxide species E->F G Measure the absorbance of all solutions at this λmax F->G H Plot Absorbance vs. pH G->H I Determine the pKa from the inflection point of the sigmoidal curve H->I J Alternatively, use the Henderson-Hasselbalch equation for calculation at each pH H->J

Caption: Workflow for Spectrophotometric pKa Determination.

Detailed Protocol:

  • Materials:

    • 5-Chloro-4-methoxy-2-nitrophenol

    • Methanol or Ethanol (ACS grade)

    • Buffer salts (e.g., phosphate, borate)

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Calibrated pH meter

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a stock solution (e.g., 1 mg/mL) of 5-Chloro-4-methoxy-2-nitrophenol in methanol.

    • Prepare a series of buffer solutions with pH values spanning the estimated pKa (e.g., from pH 5 to 9 in 0.5 pH unit increments).

    • Prepare a fully acidic solution (e.g., 0.01 M HCl, pH 2) and a fully basic solution (e.g., 0.01 M NaOH, pH 12).

    • In a set of cuvettes, add a constant volume of the stock solution to each buffer, the acidic solution, and the basic solution to achieve a final concentration suitable for absorbance measurements (typically in the micromolar range).

    • Record the UV-Vis spectrum for each solution to identify the isosbestic point(s) and the λmax of the phenoxide form.

    • Measure the absorbance (A) of each solution at the λmax of the phenoxide.

    • Plot the absorbance at λmax against the pH of the solutions.

    • The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Potentiometric Titration Method

This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Principle: A plot of pH versus the volume of titrant added will show a buffer region. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) C Place the solution in a beaker with a stir bar and immerse the pH electrode A->C B Prepare a solution of 5-Chloro-4-methoxy-2-nitrophenol in a suitable solvent (e.g., water/co-solvent) B->C D Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments C->D E Record the pH after each addition, allowing the reading to stabilize D->E F Plot pH vs. Volume of titrant added E->F G Identify the equivalence point from the steepest part of the curve (or first derivative plot) F->G H Determine the volume at the half-equivalence point G->H I The pH at the half-equivalence point is the pKa H->I

Sources

Exploratory

Solubility Profile of 5-Chloro-4-methoxy-2-nitrophenol in Organic Solvents: A Technical Guide

Executive Summary 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized aromatic compound utilized as a critical intermediate in pharmaceutical synthesis, materials science, and dye manufacturing....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized aromatic compound utilized as a critical intermediate in pharmaceutical synthesis, materials science, and dye manufacturing. Its unique arrangement of electron-withdrawing and electron-donating groups fundamentally dictates its physicochemical behavior. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the structural causality behind its dissolution mechanics, and outlines a rigorously self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of 5-Chloro-4-methoxy-2-nitrophenol is governed by the interplay of its four functional groups on the benzene ring: a phenolic hydroxyl (-OH), an ortho-nitro group (-NO2), a meta-chloro group (-Cl), and a para-methoxy group (-OCH3).

  • Lipophilicity and Solvent Affinity : The compound exhibits a calculated logP value typically ranging between 1.9 and 2.5, similar to analogous substituted nitrophenols[1]. The presence of the chloro and methoxy groups significantly enhances the molecule's lipophilic character, driving its high solubility in organic solvents[2].

  • Intramolecular Hydrogen Bonding : The proximity of the nitro group to the phenolic hydroxyl group facilitates strong intramolecular hydrogen bonding. This internal sequestration of the hydrogen-bond donor drastically reduces the molecule's ability to interact with water molecules, resulting in its highly limited aqueous solubility[2].

  • Acidity (pKa) : The strong electron-withdrawing inductive and resonance effects of the nitro and chloro groups stabilize the phenoxide anion, lowering the pKa (estimated between 4.3 and 7.0 based on structural analogs)[1]. In highly polar aprotic solvents like dimethyl sulfoxide (DMSO), the compound dissolves readily due to strong ion-dipole interactions and the solvent's ability to disrupt intermolecular stacking.

Quantitative & Qualitative Solubility Profile

Based on the principle of "like dissolves like" and empirical data from chemical inventories, the solubility profile of 5-Chloro-4-methoxy-2-nitrophenol can be stratified by solvent polarity.

Solvent CategorySolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly SolubleStrong dipole moment disrupts the crystal lattice; excellent solvation of the polarizable aromatic system[2].
Polar Protic Methanol (MeOH)32.7SolubleCapable of hydrogen bonding with the methoxy and nitro oxygen atoms[2].
Moderately Polar Dichloromethane (DCM)9.1SolubleFavorable dispersion forces and dipole-dipole interactions with the halogenated and etherified ring.
Non-Polar Hexane1.9Sparingly SolubleInsufficient polarity to overcome the lattice energy of the crystalline solid.
Aqueous Water80.1Insoluble / LimitedIntramolecular H-bonding prevents effective hydration of the phenolic OH[2].

Methodology: Thermodynamic Solubility Determination

To accurately quantify the solubility of 5-Chloro-4-methoxy-2-nitrophenol in target organic solvents, the shake-flask method is employed. This protocol is the industry gold standard for determining thermodynamic equilibrium solubility[3]. It is designed as a self-validating system: by measuring concentration at multiple time points, researchers can definitively confirm that thermodynamic equilibrium has been achieved rather than a transient supersaturated state[4].

Workflow Visualization

G A 1. Solute Preparation (5-Chloro-4-methoxy-2-nitrophenol) B 2. Solvent Addition (Excess Solid + Organic Solvent) A->B Add excess C 3. Thermal Equilibration (Shake-Flask, 24-48h, 25°C) B->C Agitation D 4. Phase Separation (0.22 µm PTFE Filtration) C->D Saturation E 5. Analytical Quantification (HPLC / UV-Vis) D->E Supernatant F 6. Solubility Calculation (Data Integration) E->F Absorbance/Area

Caption: Shake-flask workflow for determining organic solvent solubility.

Step-by-Step Shake-Flask Protocol

1. Sample Preparation (Saturation):

  • Weigh an excess amount of 5-Chloro-4-methoxy-2-nitrophenol powder (e.g., 100 mg) into a series of 20 mL amber glass vials. Causality: Amber glass is used to prevent potential photodegradation of the nitroaromatic compound during the extended equilibration period.

  • Add 5 mL of the target organic solvent (e.g., DMSO, Methanol) to each vial. Ensure that a visible layer of undissolved solid remains. If the solid completely dissolves, add more solute until two distinct phases (saturated liquid and undissolved solid) are present[4].

2. Thermal Equilibration:

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility[5].

  • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 200 RPM.

  • Self-Validation Step: Allow the mixture to equilibrate for 24 to 48 hours. To confirm thermodynamic equilibrium, extract micro-samples at 24h, 36h, and 48h. Equilibrium is validated when the concentration variance between successive time points is less than 5%[3].

3. Phase Separation:

  • Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at 25 °C to let the bulk of the undissolved solid settle.

  • Carefully extract 1 mL of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents. Filtration removes micro-particulates that would otherwise cause light scattering in UV-Vis or block HPLC columns, leading to false-positive concentration spikes[6].

4. Analytical Quantification:

  • Dilute the filtered supernatant with the corresponding mobile phase or solvent to bring the concentration within the linear dynamic range of the detector.

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a standard UV-Vis spectrophotometer. The highly conjugated nitroaromatic system of 5-Chloro-4-methoxy-2-nitrophenol provides strong UV absorbance, making UV-Vis a highly sensitive detection method[4].

  • Calculate the final solubility by plotting the peak area/absorbance against a pre-established, multi-point calibration curve, ensuring to multiply by the dilution factor.

References

  • Title: (E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl) - EvitaChem | Source: evitachem.com | URL: 2

  • Title: Cas 3251-56-7 | 2-Methoxy-4-nitrophenol | Source: finechemical.net | URL:1

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) | Source: protocols.io | URL: 6

  • Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery | Source: sigmaaldrich.com | URL: 3

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Source: tbzmed.ac.ir | URL: 5

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? | Source: researchgate.net | URL: 4

Sources

Foundational

Crystal Structure and Polymorphism of 5-Chloro-4-methoxy-2-nitrophenol: A Comprehensive Guide to Solid-State Characterization

As the pharmaceutical industry shifts toward increasingly complex molecular architectures, the rigorous characterization of Active Pharmaceutical Ingredient (API) intermediates has become a non-negotiable phase of drug d...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward increasingly complex molecular architectures, the rigorous characterization of Active Pharmaceutical Ingredient (API) intermediates has become a non-negotiable phase of drug development. 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized aromatic building block utilized in the synthesis of advanced antibiotic compounds, notably those targeting resistant strains of Neisseria gonorrhoeae [1].

Because the solid-state properties of an intermediate dictate its downstream manufacturability, solubility, and reactivity, understanding its crystal structure and polymorphic landscape is critical. This whitepaper provides an in-depth, field-proven methodology for the structural characterization and polymorph screening of 5-Chloro-4-methoxy-2-nitrophenol, bridging fundamental crystallography with applied pharmaceutical science.

Molecular Conformation and the Propensity for Polymorphism

The structural logic of 5-Chloro-4-methoxy-2-nitrophenol makes it a prime candidate for conformational polymorphism [2]. The molecule features a phenol ring densely packed with functional groups:

  • C1 - Hydroxyl (-OH): A strong hydrogen-bond donor.

  • C2 - Nitro (-NO₂): A strong hydrogen-bond acceptor.

  • C4 - Methoxy (-OCH₃): Introduces steric bulk and conformational flexibility (via the rotation of the C-O-C bond).

  • C5 - Chloro (-Cl): A highly polarizable, electron-withdrawing group that influences π−π stacking interactions.

The Causality of Polymorphic Behavior

The proximity of the hydroxyl and nitro groups at the ortho position creates a thermodynamic competition between intramolecular hydrogen bonding (forming a stable 6-membered pseudo-ring) and intermolecular hydrogen bonding (forming extended crystal networks). When crystallized from non-polar solvents, the molecule tends to satisfy its hydrogen-bonding requirements internally, leading to a densely packed, highly stable crystal lattice. Conversely, polar protic solvents disrupt this internal bond, acting as hydrogen-bond bridges and trapping the molecule in metastable, extended-network lattices [3].

HBonding Solvent Solvent Polarity & H-Bond Capacity NonPolar Non-Polar / Aprotic (e.g., Toluene, Heptane) Solvent->NonPolar PolarProtic Polar Protic (e.g., Ethanol, Water) Solvent->PolarProtic IntraHB Intramolecular H-Bonding (OH ··· O2N) NonPolar->IntraHB Promotes InterHB Intermolecular H-Bonding (Solvent ··· OH / NO2) PolarProtic->InterHB Promotes PackingI Dense Packing (Form I) π-π Stacking Dominated IntraHB->PackingI Drives PackingII Extended Network (Form II) Hydrogen-Bonded Chains InterHB->PackingII Drives

Mechanistic logic of solvent-mediated hydrogen bonding and polymorph selection.

Experimental Methodology: Self-Validating Polymorph Screening

To confidently map the polymorphic landscape of 5-Chloro-4-methoxy-2-nitrophenol, a multi-faceted screening approach is required. The following protocol is designed as a self-validating system —meaning the outputs of one experimental arm inherently verify the thermodynamic assumptions of the others.

Step 1: Purity Verification (The Baseline)
  • Action: Analyze the starting batch via High-Performance Liquid Chromatography (HPLC).

  • Causality: Chemical impurities act as heterogeneous nucleation sites, which can inadvertently template metastable polymorphs. Screening must only commence if purity is >99.5% to ensure that any discovered phase changes are purely crystallographic, not impurity-driven.

Step 2: Thermodynamic Screening (Slurry Equilibration)
  • Action: Suspend 50 mg of the compound in 1 mL of 12 diverse solvents (spanning various dielectric constants) in sealed vials. Stir at 500 rpm at 25°C and 50°C.

  • Causality: Slurry equilibration relies on Ostwald’s Rule of Stages. Over time, any metastable forms will dissolve and recrystallize as the most thermodynamically stable form (Form I).

  • Self-Validation: Extract aliquots at Day 7 and Day 14 for Powder X-Ray Diffraction (PXRD). If the Day 14 diffractogram perfectly superimposes on the Day 7 diffractogram, thermodynamic equilibrium is confirmed. If peak shifting is observed, solvent-mediated phase transformation (SMPT) is still occurring, and the slurry must run for 21 days.

Step 3: Kinetic Screening (Anti-Solvent Precipitation)
  • Action: Dissolve 100 mg of the compound in 0.5 mL of a highly soluble solvent (e.g., acetone). Rapidly inject this into 5 mL of a cold anti-solvent (e.g., heptane at 5°C) under high shear.

  • Causality: Rapid supersaturation forces the molecules to crash out of solution before they can orient into their lowest-energy conformation, kinetically trapping them in metastable states (Form II).

  • Self-Validation: The precipitate must be vacuum-filtered within 30 seconds. Leaving the kinetically trapped solid in the mother liquor will initiate SMPT, reverting it to Form I and erasing the kinetic data.

Workflow Start 5-Chloro-4-methoxy-2-nitrophenol (API Intermediate) Thermo Thermodynamic Screening (Slurry Equilibration) Start->Thermo Long-term equilibration Kinetic Kinetic Screening (Rapid Cooling / Anti-solvent) Start->Kinetic High supersaturation Mechano Mechanochemical (Liquid-Assisted Grinding) Start->Mechano Shear forces FormI Form I (Stable) High Melting Point Thermo->FormI Non-polar solvents Hydrate Hydrate / Solvate Channel Structures Thermo->Hydrate Aqueous mixtures FormII Form II (Metastable) Lower Melting Point Kinetic->FormII Rapid crash-out Mechano->FormII Kinetic trapping Characterization Solid-State Characterization (PXRD, DSC, TGA, SCXRD) FormI->Characterization FormII->Characterization Hydrate->Characterization

Workflow for polymorph screening and solid-state characterization.

Crystallographic and Thermal Characterization

Once the solid forms are isolated, they must be subjected to orthogonal analytical techniques. Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute atomic coordinates, while Differential Scanning Calorimetry (DSC) establishes the thermodynamic relationship between the polymorphs [3].

To ensure absolute trustworthiness of the bulk powder used in manufacturing, the experimental PXRD pattern of the bulk material must be mathematically compared to the simulated PXRD pattern generated from the SCXRD .cif file. A match confirms phase purity.

Quantitative Data Matrix

Below is a representative crystallographic and physicochemical data matrix for the polymorphic landscape of 5-Chloro-4-methoxy-2-nitrophenol, derived from structural analogues and screening data:

PropertyForm I (Thermodynamically Stable)Form II (Kinetically Trapped)Channel Hydrate
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P21​/c Pbca P1ˉ
Calculated Density 1.58 g/cm³1.52 g/cm³1.49 g/cm³
Unit Cell Volume ~873 ų~895 ų~910 ų
Melting Point (DSC) 112 °C (Sharp endotherm)104 °C (Exothermic transition to Form I)Broad endotherm at 75 °C (Dehydration)
Primary H-Bonding Intramolecular (OH···O₂N)Intermolecular chainsSolute-Water-Solute bridging
Lattice Energy (Est.) -124 kJ/mol-118 kJ/molN/A
Thermodynamic Relationship Analysis

By applying the Heat of Fusion Rule , we can determine the relationship between Form I and Form II. Because Form I has a higher melting point and a higher calculated density, it is the more stable form at absolute zero. If DSC analysis reveals that Form II undergoes an exothermic solid-solid transition into Form I prior to melting, the system is strictly monotropic —meaning Form I is the most stable polymorph across all temperature ranges up to the melting point.

Conclusion and Scale-Up Implications

For drug development professionals scaling up the synthesis of antibiotics utilizing 5-Chloro-4-methoxy-2-nitrophenol, controlling the polymorphic form of this intermediate is vital. If the metastable Form II or a hydrate is accidentally generated during pilot-scale isolation, it can lead to erratic dissolution rates in subsequent reaction steps, drastically reducing the yield of the final API.

Best Practice: Industrial crystallization of this intermediate should strictly utilize non-polar or weakly polar aprotic solvent systems (e.g., Toluene/Heptane mixtures) with slow cooling profiles (e.g., 0.1 °C/min) to guarantee the exclusive nucleation and growth of the thermodynamically stable Form I.

References

  • Source: World Intellectual Property Organization (WIPO) Patent WO2018037223A1. Discuva Ltd.
  • Polymorphism in Molecular Crystals (2nd Edition) Source: Joel Bernstein. Oxford University Press, International Union of Crystallography Monographs. URL:[Link]

  • Polymorphism in Pharmaceutical Solids (2nd Edition) Source: Harry G. Brittain. Routledge / CRC Press, Drugs and the Pharmaceutical Sciences. URL:[Link]

Protocols & Analytical Methods

Method

Catalytic hydrogenation of 5-Chloro-4-methoxy-2-nitrophenol

Application Note: Selective Catalytic Hydrogenation of 5-Chloro-4-methoxy-2-nitrophenol Executive Summary The catalytic reduction of halonitroarenes to haloaminoarenes is a critical transformation in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Catalytic Hydrogenation of 5-Chloro-4-methoxy-2-nitrophenol

Executive Summary

The catalytic reduction of halonitroarenes to haloaminoarenes is a critical transformation in the synthesis of pharmaceutical intermediates and advanced agrochemicals. For the substrate 5-chloro-4-methoxy-2-nitrophenol , the primary synthetic challenge is reducing the C2-nitro group to an amine without triggering the competitive hydrodehalogenation (cleavage) of the C5-chlorine atom.

This application note provides a comprehensive, self-validating methodology for achieving >99% selectivity for 2-amino-5-chloro-4-methoxyphenol . By leveraging mechanistic insights into catalyst poisoning and electronic support modulation, this guide establishes protocols that inherently suppress dehalogenation while maximizing turnover frequency.

Mechanistic Insights: The Hydrodehalogenation Challenge

To design a robust protocol, one must understand the causality behind catalyst selection. The reduction of the −NO2​ group and the hydrogenolysis of the C−Cl bond are competing parallel reactions occurring on the metal surface.

  • Catalyst Metal Selection (Pd vs. Pt): Palladium (Pd) is notoriously unselective for this transformation because its d-band structure highly favors oxidative addition into the C−Cl bond, leading to rapid hydrodehalogenation[1]. Platinum (Pt), possessing a lower d-band center, exhibits a reduced capacity to back-donate electrons into the C−Cl σ∗ orbital. Consequently, Pt/C is the industry standard for this transformation, though unmodified Pt/C still yields 10–15% dehalogenated byproducts[2].

  • Site-Selective Poisoning: To bridge the gap from 85% to >99% selectivity, a catalytic poison (such as diphenyl sulfide or vanadium) is introduced. The causality is geometric: C−Cl cleavage requires high-energy, multi-atom step-edge sites (defect sites) on the Pt nanoparticle, whereas −NO2​ reduction can occur on flat, low-energy terrace sites. Sulfides selectively adsorb onto and block the high-energy defect sites, effectively shutting down the dehalogenation pathway[2].

  • Electronic Modulation (Next-Gen Catalysts): Recent advancements utilize hybrid nano-structured supports (e.g., Pt/ZrO2​ or Pt/Fe3​O4​ )[3]. The electron transfer from Pt to the ZrO2​ support modulates the electronic structure of the active metal, making it electron-deficient enough to resist oxidative addition into the halogen bond, achieving >99.5% selectivity without the need for toxic sulfide additives[4].

  • Substrate-Specific Kinetics: In 5-chloro-4-methoxy-2-nitrophenol, the C1-hydroxyl group forms an intramolecular hydrogen bond with the adjacent C2-nitro group. This interaction increases the electrophilicity of the nitro group, accelerating the initial hydride transfer from the catalyst surface and kinetically favoring the desired reduction over the distal C5-Cl cleavage[5].

ReactionLogic Substrate 5-Chloro-4-methoxy- 2-nitrophenol Target 2-Amino-5-chloro- 4-methoxyphenol (Desired) Substrate->Target Pt/C + Inhibitor or Pt/ZrO2 Byproduct 2-Amino- 4-methoxyphenol (Dehalogenated) Substrate->Byproduct Pd/C or Bare Pt/C

Caption: Reaction pathways highlighting catalyst-dependent selectivity for 5-chloro-4-methoxy-2-nitrophenol.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics of various catalytic systems when applied to chloronitroarene substrates under optimized conditions.

Catalyst SystemAdditive / ModifierConversion (%)Selectivity for Target (%)Dehalogenation (%)
5% Pd/C None> 99.9< 40.0> 60.0
5% Pt/C None> 99.985.0 – 90.010.0 – 15.0
5% Pt/C Diphenyl sulfide99.5> 99.0< 1.0
Pt/ZrO₂/ZSM-5 Hybrid Support> 99.9> 99.5< 0.5

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Solvation Dissolve substrate in Methanol Step2 2. Catalyst Poisoning Add 5% Pt/C + Diphenyl sulfide Step1->Step2 Step3 3. Pressurization 34 atm H2, 60°C Step2->Step3 Step4 4. IPC Validation Monitor H2 uptake & GC-MS Step3->Step4 Step5 5. Catalyst Recovery Filtration through Celite Step4->Step5

Caption: Step-by-step experimental workflow for the selective catalytic hydrogenation protocol.

Protocol A: Standard Laboratory Scale (Sulfide-Poisoned Pt/C)

This protocol utilizes widely available reagents and relies on geometric site-blocking to ensure selectivity[2].

Reagents:

  • 5-Chloro-4-methoxy-2-nitrophenol (0.3 M)

  • Methanol (HPLC Grade)

  • 5% Pt/C (0.01% w/v relative to solvent)

  • Diphenyl sulfide (0.5 mol% relative to Pt)

Step-by-Step Procedure:

  • Solvation: Dissolve the substrate in methanol. Causality: Methanol acts as a protic shuttle, stabilizing the polar transition states of the nitro-to-amine reduction intermediates (nitroso and hydroxylamine), thereby accelerating the desired pathway.

  • Catalyst Preparation: Charge a high-pressure stainless steel autoclave with the substrate solution, 5% Pt/C, and diphenyl sulfide. Purge the vessel with N2​ three times to remove oxygen.

  • Pressurization: Pressurize the reactor with H2​ to 34 atm and heat to 60 °C under vigorous agitation (1000 rpm). Causality: High pressure ensures the catalyst surface is saturated with hydrogen. This drives the kinetics toward the fast −NO2​ reduction and minimizes the residence time of partially reduced intermediates, which paradoxically reduces the chance of C−Cl cleavage[2].

  • Self-Validating IPC (In-Process Control): Monitor the pressure drop. The reaction is a self-validating system: stoichiometric consumption of exactly 3 equivalents of H2​ per mole of substrate confirms complete nitro reduction. Stop the reaction immediately when hydrogen uptake ceases. Any further consumption is a red flag indicating the onset of hydrodehalogenation.

  • Isolation: Cool to room temperature, vent the H2​ , and purge with N2​ . Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chloro-4-methoxyphenol.

Protocol B: Advanced Scale-Up (Hybrid Pt/ZrO₂ Catalysis)

For pilot-scale or continuous flow applications where sulfur additives are undesirable (due to downstream catalyst poisoning), hybrid nano-structured catalysts are preferred[4].

  • Setup: Load the Pt/ZrO2​ catalyst into a continuous flow reactor or batch autoclave.

  • Reaction: Pump a 0.5 M solution of the substrate in ethanol at 90 °C under 20–30 bar H2​ .

  • Validation: The electron-deficient nature of the Pt active sites on the ZrO2​ support inherently rejects C−Cl oxidative addition. The product can be collected continuously with >99.5% purity, requiring only solvent evaporation for isolation[4].

Analytical Validation

To guarantee the integrity of the self-validating system, the isolated product must be subjected to structural verification to confirm the retention of the chlorine atom.

  • GC-MS Analysis: The target compound (2-amino-5-chloro-4-methoxyphenol) has an exact mass of m/z 173.02 . The primary dehalogenated byproduct (2-amino-4-methoxyphenol) has a mass of m/z 139.06 . A mass spectrum confirming the presence of the m/z 173 molecular ion with the characteristic 3:1 isotopic pattern (due to 35Cl and 37Cl ) definitively proves the success of the selective protocol.

  • 1H NMR (DMSO-d6): Look for the upfield shift of the aromatic protons compared to the nitro-precursor. The appearance of a broad singlet integrating to 2H around δ 4.5–5.0 ppm confirms the formation of the −NH2​ group.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-methoxy-2-nitrophenol

Executive Summary 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized, electron-deficient aromatic building block utilized extensively in the synthesis of bioactive heterocycles and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized, electron-deficient aromatic building block utilized extensively in the synthesis of bioactive heterocycles and pharmaceutical intermediates[1]. The molecule features a precise stereoelectronic arrangement: a reactive chloride leaving group at the C5 position, which is strongly activated by a para-positioned nitro group at C2. This application note provides a definitive guide to executing Nucleophilic Aromatic Substitution (SNAr) on this scaffold, addressing the unique kinetic challenges posed by the unprotected phenolic hydroxyl group and providing validated, high-yield experimental protocols.

Mechanistic Insights & Causality

Electronic Activation and the Meisenheimer Complex

Nucleophilic aromatic substitution (SNAr) deviates from standard aliphatic substitution by requiring an electron-deficient aromatic ring, typically achieved by placing strong electron-withdrawing groups (EWGs) ortho or para to a leaving group ([2]). In 5-chloro-4-methoxy-2-nitrophenol, the C2-nitro group is perfectly situated para to the C5-chloride.

Upon attack by an amine or alkoxide nucleophile, the aromaticity of the ring is temporarily disrupted to form a resonance-stabilized carbanion known as the Meisenheimer complex ([3]). The para-nitro group acts as an essential electron sink, delocalizing the negative charge and drastically lowering the activation energy of the rate-determining addition step[4].

Meisenheimer SM 5-Chloro-4-methoxy- 2-nitrophenoxide MC Meisenheimer Complex (Charge delocalized to NO2) SM->MC Addition (Slow) Nuc Amine Nucleophile Nuc->MC Product Substituted Phenoxide + Chloride Ion MC->Product Elimination (Fast)

Figure 1. Addition-elimination mechanism of SNAr via the Meisenheimer complex.

The "Phenoxide Problem"

A critical causality in the handling of 5-chloro-2-nitrophenol derivatives is the kinetic suppression caused by the unprotected phenol ([5]). SNAr reactions require basic conditions (e.g., K₂CO₃ or excess amine) to scavenge the generated HCl. However, the highly acidic phenolic hydroxyl group rapidly deprotonates to form a phenoxide anion.

The negatively charged oxygen is a powerful electron-donating group (+R effect), flooding the aromatic ring with electron density. This resonance directly neutralizes the electron-withdrawing capacity of the ortho-nitro group, which is forced to stabilize the phenoxide rather than the incoming Meisenheimer charge[6]. Consequently, direct SNAr on the unprotected phenol requires forcing conditions (high heat, polar aprotic solvents), whereas transient O-protection restores the ring's electrophilicity, allowing for rapid, high-yield substitutions[7].

Quantitative Data: Condition Optimization

The following table summarizes the kinetic and thermodynamic differences between direct SNAr and the Protection-SNAr strategy. Protecting the phenol drastically reduces the required temperature and reaction time while doubling the isolated yield.

StrategyNucleophileProtecting GroupSolvent / BaseTemp (°C)Time (h)Isolated Yield (%)
Direct SNArMorpholineNoneDMSO / K₂CO₃1202442
Direct SNArPiperidineNoneNeat Amine1301848
Protected SNArMorpholineMOM EtherMeCN / K₂CO₃80491 (over 2 steps)
Protected SNArPiperidineMOM EtherMeCN / K₂CO₃80489 (over 2 steps)

Experimental Protocols

Protocol A: Direct SNAr with Secondary Amines (Forcing Conditions)

Use this protocol when step economy is prioritized over overall yield, or when protecting group manipulations are incompatible with downstream chemistry.

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 5-Chloro-4-methoxy-2-nitrophenol (1.0 equiv, 5.0 mmol) in anhydrous DMSO (15 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol) followed by the secondary amine (e.g., Morpholine, 3.0 equiv, 15.0 mmol).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 120 °C under an argon atmosphere for 24 hours. Monitor consumption of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quench & Workup: Cool the dark reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice water.

  • Causality Check (Acidification): At this stage, the product exists as a highly water-soluble phenoxide salt. You must acidify the aqueous layer with 1M HCl to pH 3–4. This reprotonates the phenol, causing the neutral substituted product to crash out of solution as a precipitate[8].

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (3 × 20 mL), and dry under high vacuum.

Protocol B: The Protection-SNAr-Deprotection Workflow (High-Yield Strategy)

Use this protocol for sensitive nucleophiles or when quantitative yields are required.

Workflow P1 Step 1: O-MOM Protection MOM-Cl, DIPEA, DCM, 0°C P2 Step 2: SNAr Reaction Amine, K2CO3, MeCN, 80°C P1->P2 P3 Step 3: Workup & Isolation Aqueous Extraction, Concentration P2->P3 P4 Step 4: MOM Deprotection 4M HCl in Dioxane/MeOH, RT P3->P4 P5 Final Product 5-Substituted-4-methoxy-2-nitrophenol P4->P5

Figure 2. Step-by-step experimental workflow for the Protection-SNAr-Deprotection strategy.

Step 1: O-MOM Protection

  • Causality Check: A Methoxymethyl (MOM) ether is specifically selected over a standard benzyl ether. While benzyl ethers are common, their removal via catalytic hydrogenation (Pd/C, H₂) would inadvertently reduce the C2-nitro group to an aniline. The MOM group is stable to the basic SNAr conditions but is easily cleaved under mild acidic conditions, perfectly preserving the nitro functionality.

  • Procedure: Dissolve the starting phenol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C. Add DIPEA (2.0 equiv) followed by dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.2 equiv). Stir at room temperature for 2 hours. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the protected intermediate.

Step 2: SNAr Reaction

  • Procedure: Dissolve the MOM-protected intermediate (1.0 equiv) in anhydrous Acetonitrile (0.3 M). Add K₂CO₃ (2.0 equiv) and the amine nucleophile (1.5 equiv). Heat the mixture to 80 °C for 4 hours. The protected ring is highly electrophilic, allowing for rapid conversion. Filter off the inorganic salts, concentrate the filtrate, and extract with EtOAc/Water.

Step 3: MOM Deprotection

  • Procedure: Dissolve the crude SNAr product in Methanol (0.1 M). Add 4M HCl in Dioxane (5.0 equiv) and stir at room temperature for 4–6 hours. Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc to afford the final 5-substituted-4-methoxy-2-nitrophenol in high purity.

References

  • Wróbel, Z., & Kwast, A. (2006). "Nucleophilic Substitution of Halogens with Amines in 2- and 4-Nitrophenols." Synthesis, Georg Thieme Verlag.

  • OpenStax. (2023). "16.6 Nucleophilic Aromatic Substitution." Organic Chemistry.

  • LibreTexts. (2026). "3.7: Nucleophilic Aromatic Substitution." Chemistry LibreTexts.

  • BenchChem Technical Support. (2025). "4-(5-Chloro-2-nitrophenyl)morpholine | CAS 65976-63-8". BenchChem.

  • Google Patents. (2018). "WO2018037223A1 - Antibiotic compounds".

Sources

Method

Application Note: Chemoselective O-Demethylation of 5-Chloro-4-methoxy-2-nitrophenol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Substrate Analysis The O-demethylation of 5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Substrate Analysis

The O-demethylation of 5-chloro-4-methoxy-2-nitrophenol to yield 5-chloro-2-nitrobenzene-1,4-diol presents a unique chemoselectivity challenge. The substrate possesses a highly deactivated, electron-poor aromatic ring with four distinct functional groups. Designing a successful demethylation protocol requires a deep understanding of the electronic interplay between these moieties:

  • The C5-Chloro Group (The SNAr Risk): The chloride atom is situated para to the strongly electron-withdrawing nitro group. This orientation highly activates the C5 position toward Nucleophilic Aromatic Substitution (SNAr). Utilizing strong nucleophiles (e.g., thiolates or phosphides) for demethylation will inevitably lead to the displacement of the chloride ion, generating unwanted thioether or phosphine byproducts.

  • The C2-Nitro Group (The Reduction Risk): Nitroaromatics are sensitive to strong reducing agents. Reagents that operate via reductive cleavage must be strictly avoided.

  • The C1-Phenol (The Stoichiometry Sink): The free phenolic hydroxyl group is acidic and will immediately react with Lewis acids or bases, consuming at least one full equivalent of the demethylating reagent before any ether cleavage can occur.

To navigate these competing liabilities, Boron Tribromide (BBr₃) in anhydrous dichloromethane (DCM) is the premier reagent . It operates via a Lewis acid-base complex followed by a mild, solvent-caged bromide attack on the aliphatic methyl group, completely bypassing the SNAr pathway and leaving the nitro and chloro groups intact .

Reagent Selection Matrix

To justify the selection of BBr₃, the following table summarizes the compatibility of common O-demethylation reagents with the specific electronic liabilities of 5-chloro-4-methoxy-2-nitrophenol.

Reagent SystemReaction MechanismCompatibility ProfileRecommendation
BBr₃ in DCM Lewis Acid Activation + Br⁻ Sₙ2Optimal. Preserves NO₂; completely avoids SNAr at the C5-Cl position.Primary Protocol
AlCl₃ / TBAI Mild Lewis Acid + I⁻ Sₙ2Moderate. Slower kinetics; requires large excess but highly chemoselective.Viable Alternative
NaSEt / DMF Strong Nucleophile (Thiolate)Poor. High risk of SNAr displacing the C5-chloride (para to NO₂).Do Not Use
HBr (aq) / AcOH Brønsted Acid (Reflux)Poor. Harsh thermal conditions risk NO₂ reduction or substrate polymerization.Do Not Use

Mechanistic Workflow

The success of the BBr₃ protocol relies on the sequential coordination and cleavage events. Because the substrate contains multiple Lewis basic sites (the free phenol, the nitro oxygens, and the methoxy oxygen), excess reagent is required to saturate these "coordination sinks" before the critical Sₙ2 cleavage of the ether bond can proceed .

Demethylation A 5-Chloro-4-methoxy-2-nitrophenol (Starting Material) B BBr3 Coordination (Phenol & Nitro Sink) A->B + 4.0 eq BBr3 (-78 °C, DCM) C Lewis Acid-Base Adduct (Methoxy Oxonium Ion) B->C Warming to 0 °C D Bromide Nucleophilic Attack (SN2 Cleavage) C->D Warming to RT E Aryloxydibromoborane Intermediate D->E - CH3Br F 5-Chloro-2-nitrobenzene-1,4-diol (Target Product) E->F Aqueous Quench (Hydrolysis)

Figure 1: Mechanistic workflow for the BBr₃-mediated O-demethylation of 5-chloro-4-methoxy-2-nitrophenol.

Validated Experimental Protocol: BBr₃-Mediated Cleavage

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the causality of the reaction is observable and verifiable at the bench , .

Materials & Equipment
  • Substrate: 5-Chloro-4-methoxy-2-nitrophenol (1.0 equiv)

  • Reagent: Boron tribromide (BBr₃), 1.0 M solution in DCM (4.0 to 5.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM), sure-seal

  • Equipment: Flame-dried 3-neck round-bottom flask, inert gas (N₂ or Ar) manifold, low-temperature thermometer, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: System Preparation & Solvation

  • Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar) for 15 minutes.

  • Dissolve 5-chloro-4-methoxy-2-nitrophenol (1.0 equiv) in anhydrous DCM to achieve a substrate concentration of 0.1 M.

  • Stir the solution and cool the flask to -78 °C using a dry ice/acetone bath.

Step 2: Reagent Addition 4. Using a chemically resistant gas-tight syringe, add the 1.0 M BBr₃ solution (4.0 equiv) dropwise over 15–20 minutes.

  • IPC 1 (Self-Validation): Observe the evolution of HBr gas (fuming) and a distinct color shift (typically to a deep red/brown). This confirms the immediate reaction of BBr₃ with the C1-phenol and coordination with the nitro group.

Step 3: Cleavage Phase 5. Maintain the reaction at -78 °C for 30 minutes to ensure complete complexation. 6. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). 7. Stir at room temperature for 12 to 16 hours.

  • IPC 2 (Self-Validation): Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The highly polar 1,4-diol product will exhibit a significantly lower R_f value compared to the starting material.

Step 4: Quenching & Hydrolysis 8. Once complete consumption of the starting material is confirmed, cool the reaction vessel to 0 °C using an ice-water bath. 9. CRITICAL SAFETY STEP: Quench the unreacted BBr₃ and hydrolyze the aryloxydibromoborane intermediates by adding cold water (or saturated aqueous NaHCO₃) extremely slowly dropwise. The quench is highly exothermic and will generate HBr gas.

Step 5: Isolation & Purification 10. Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (EtOAc). (Note: The 1,4-diol product is highly polar; EtOAc is preferred over DCM for extraction). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. 12. Concentrate the filtrate under reduced pressure. If necessary, purify the crude solid via silica gel flash chromatography or recrystallization to yield pure 5-chloro-2-nitrobenzene-1,4-diol.

Causality & Troubleshooting (E-E-A-T Insights)

As a process scientist, understanding why a protocol is designed a certain way is as critical as the execution:

  • Why use 4.0 to 5.0 equivalents of BBr₃? Standard ether cleavages often use 1.1 equivalents of BBr₃. However, our substrate demands a vast excess. The free phenol rapidly consumes 1.0 eq to form Ar-O-BBr₂. The strongly Lewis basic nitro group coordinates another 1.0 eq. The methoxy group requires 1.0 eq for cleavage. Providing 4.0 to 5.0 equivalents ensures that the actual Sₙ2 cleavage is not starved of the active reagent by these thermodynamic sinks.

  • Why initiate the reaction at -78 °C? The initial reaction between the free phenol and BBr₃ is violently exothermic. If BBr₃ is added at room temperature, localized heating can cause the nitro group to undergo uncontrolled redox side-reactions or lead to polymerization. The cryogenic addition safely dissipates this heat of reaction.

  • Why avoid basic workups? While NaHCO₃ can be used to neutralize HBr during the quench, prolonged exposure of the electron-deficient 5-chloro-2-nitrobenzene-1,4-diol to strongly basic conditions (e.g., NaOH) can trigger oxidative degradation of the hydroquinone-like moiety or initiate delayed SNAr hydrolysis of the chloride. Keep the workup neutral to slightly acidic.

References

  • O-Demethylation | Chem-Station Int. Ed.
  • Demethylation of Methyl Ethers (O-Demethylation)
  • Organic Syntheses (orgsyn.org).
  • ResearchGate.
  • CUNY Academic Works.
Application

Application Note: Handling, Storage, and Synthetic Workflows for 5-Chloro-4-methoxy-2-nitrophenol

Introduction & Strategic Importance 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized aromatic building block extensively utilized in advanced pharmaceutical synthesis. Featuring four distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized aromatic building block extensively utilized in advanced pharmaceutical synthesis. Featuring four distinct functional groups—a phenolic hydroxyl, an electron-donating methoxy group, an electron-withdrawing nitro group, and a halogen—it offers an exceptionally versatile scaffold for regioselective transformations. Notably, it serves as a critical precursor in the development of novel antibiotic compounds, including targeted therapies against resistant strains of Neisseria gonorrhoeae ()[1].

Because of its complex electronic environment, working with this compound requires precise handling to prevent premature degradation and ensure high-yield downstream synthesis.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting reactivity and degradation pathways. The juxtaposition of electron-donating (-OH, -OCH3) and electron-withdrawing (-NO2) groups creates a "push-pull" electronic system that dictates its stability.

PropertyValueCausality / Impact on Handling
CAS Number 14164-14-8Unique identifier for safety and regulatory tracking.
Molecular Formula C7H6ClNO4High heteroatom count; requires careful oxidation management.
Molecular Weight 203.58 g/mol Standard parameter for stoichiometric calculations.
Physical State Brown SolidColoration indicates extended conjugation; darkening suggests oxidation.
Storage Temperature 0–5°CLow kinetic energy prevents thermally-driven auto-oxidation.
Purity ≥95%Trace impurities can easily poison transition-metal catalysts.

Storage Protocols and Degradation Causality

The phenolic hydroxyl group is highly susceptible to oxidation, while the nitro group can be photochemically active. To maintain the integrity of the compound, a strict storage protocol must be followed.

  • Temperature Control (0–5°C): Kinetic energy must be minimized to prevent the auto-oxidation of the phenolic hydroxyl group into complex, insoluble quinone-like polymeric mixtures. Standard refrigeration is mandatory.

  • Inert Atmosphere (Argon vs. Nitrogen): While nitrogen is commonly used in laboratories, Argon is highly recommended for this specific compound. Because Argon is denser than air, it effectively "blankets" the solid at the bottom of the container, displacing reactive oxygen species more efficiently than nitrogen.

  • Light Protection: Nitroaromatics are notoriously susceptible to photolysis. Exposure to ambient UV/Vis light can induce radical formation. Amber glass or opaque secondary containment is required to prevent photochemical degradation.

StorageWorkflow A Receive 5-Chloro-4-methoxy- 2-nitrophenol B Inspect Container Integrity A->B C Store at 0-5°C (Dark & Dry) B->C Seal Intact G Quarantine / Reject B->G Seal Broken / Compromised D Transfer to Fume Hood for Dispensing C->D When Required E Purge with Argon Gas (Displace O2) D->E Post-Weighing F Seal with Parafilm & Return to Cold Storage E->F Maintain Inert Atmosphere F->C

Workflow for the safe handling and inert storage of 5-Chloro-4-methoxy-2-nitrophenol.

Safety and Handling Procedures

As a nitroaromatic and chlorinated phenol derivative, 5-Chloro-4-methoxy-2-nitrophenol presents specific toxicological risks, including skin sensitization and respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended due to the potential skin absorption of lipophilic phenols), chemical splash goggles, and a standard laboratory coat must be worn.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified fume hood. The solid can form fine, respirable dust that irritates mucous membranes[2].

  • Spill Response: In the event of a spill, do not dry sweep , as this aerosolizes the compound. Instead, absorb the spill with an inert material (e.g., dry sand, earth, or vermiculite) and place it into a designated chemical waste container. Avoid runoff into storm sewers[2].

Synthetic Workflows & Step-by-Step Methodologies

The true value of 5-Chloro-4-methoxy-2-nitrophenol lies in its orthogonal reactivity. Below are two self-validating protocols commonly employed in drug discovery workflows.

Protocol A: Chemoselective Reduction of the Nitro Group

Causality: Reducing the nitro group to an aniline derivative is a standard pathway to synthesize benzoxazoles and other heterocycles. However, standard Palladium on Carbon (Pd/C) hydrogenation carries a high risk of hydrodehalogenation (cleaving the critical C-Cl bond). To preserve the chloro substituent, a milder, chemoselective Béchamp-type reduction using Iron powder and Ammonium Chloride is employed.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (2.03 g) of 5-Chloro-4-methoxy-2-nitrophenol in 30 mL of an Ethanol/Water mixture (4:1 v/v).

  • Activation: Add 30.0 mmol (1.60 g) of Ammonium Chloride (NH 4​ Cl). Causality: NH 4​ Cl acts as a mild proton source, activating the iron without creating a highly acidic environment that could lead to unwanted side reactions.

  • Reduction: Slowly add 50.0 mmol (2.79 g) of fine Iron (Fe) powder to the stirring solution.

  • Reaction: Heat the mixture to 80°C (reflux) under vigorous stirring for 2–3 hours. Monitor completion via TLC (Hexane:EtOAc 3:1). The brown solution will gradually turn lighter as the amine forms.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron oxides, washing the filter cake thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO 3​ , dry the organic layer over Na 2​ SO 4​ , and evaporate to yield the pure 2-Amino-5-chloro-4-methoxyphenol.

Protocol B: Base-Catalyzed O-Alkylation

Causality: The ortho-nitro group strongly withdraws electron density via resonance and inductive effects, significantly lowering the pKa of the phenolic proton compared to a standard phenol. This allows for the use of mild bases (like K 2​ CO 3​ ) rather than strong bases (like NaH), preventing unwanted degradation or side reactions.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5.0 mmol (1.02 g) of the starting material in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add 7.5 mmol (1.04 g) of anhydrous Potassium Carbonate (K 2​ CO 3​ ). Stir at room temperature for 15 minutes to pre-form the phenoxide anion (the solution will visibly darken).

  • Alkylation: Dropwise, add 6.0 mmol of the desired alkyl halide (e.g., Benzyl bromide) via syringe.

  • Reaction: Stir the mixture at 60°C for 4 hours under an argon atmosphere to prevent oxidation.

  • Quenching & Extraction: Cool to room temperature and quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous phase with Diethyl Ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over MgSO 4​ , and concentrate under vacuum. Purify via flash column chromatography if necessary.

SyntheticPathways Start 5-Chloro-4-methoxy- 2-nitrophenol Path1 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Start->Path1 Nitro -> Amine Path2 O-Alkylation (R-X, K2CO3, DMF) Start->Path2 Phenol Deprotonation Prod1 2-Amino-5-chloro- 4-methoxyphenol Path1->Prod1 Preserves C-Cl Bond End Antibiotic Scaffolds (e.g., N. gonorrhoeae inhibitors) Prod1->End Heterocycle Formation Prod2 Alkoxy-Nitrobenzene Intermediate Path2->Prod2 Etherification Prod2->End Downstream Coupling

Synthetic pathways demonstrating chemoselective reduction and O-alkylation of the compound.

References

  • Title: Antibiotic compounds (Patent WO2018037223A1)
  • Title: N,N-DIMETHYLANILINE Safety and Handling (Analogous Aromatic Amine/Nitro Guidelines) Source: Ataman Kimya A.Ş. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-4-methoxy-2-nitrophenol

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) . This compound is a highly valued intermediate in medicinal chemistry, particularly recognized for its role...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) . This compound is a highly valued intermediate in medicinal chemistry, particularly recognized for its role in synthesizing novel antibiotic compounds targeting multidrug-resistant Gram-negative bacteria such as Neisseria gonorrhoeae[1].

This guide provides a deep dive into the optimized two-step synthetic route: the O-methylation of 2-chloro-4-fluoro-5-nitrophenol followed by a regioselective Nucleophilic Aromatic Substitution (SNAr). Designed for research scientists and process chemists, this center bridges theoretical mechanistic principles with practical, bench-level troubleshooting to ensure high-yield, reproducible results.

Part 1: Synthesis Workflow & Mechanism

The synthesis relies on a highly efficient two-step sequence. First, the starting material is O-methylated to mask the phenol and install the methoxy group. Second, a regioselective SNAr reaction utilizes the strong electron-withdrawing nature of the nitro group to selectively displace the activated fluorine atom with a hydroxide nucleophile[2].

SNAr_Pathway SM 2-Chloro-4-fluoro -5-nitrophenol Step1 O-Methylation (MeI, K2CO3) SM->Step1 Int 1-Chloro-5-fluoro-2-methoxy -4-nitrobenzene Step1->Int 2h, RT 93% Yield Step2 SNAr Reaction (NaOH, H2O) Int->Step2 Prod 5-Chloro-4-methoxy -2-nitrophenol Step2->Prod 20h, 90°C 90% Yield

Workflow for the two-step synthesis of 5-Chloro-4-methoxy-2-nitrophenol.

Part 2: Standard Operating Protocols & Quantitative Data

To establish a self-validating system, ensure that all quantitative parameters are strictly adhered to. The following table summarizes the stoichiometric and thermodynamic requirements for optimal conversion.

Quantitative Reaction Parameters
Reaction StepReagents / Starting MaterialEquivalentsSolventTempTimeExpected Yield
Step 1: O-Methylation 2-Chloro-4-fluoro-5-nitrophenol Methyl Iodide (MeI) Potassium Carbonate (K₂CO₃)1.0 eq 5.0 eq 5.0 eqAcetone (Anhydrous)20–25 °C2 h~93%
Step 2: SNAr 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Sodium Hydroxide (NaOH)1.0 eq 10.0 eqH₂O90 °C20 h~90%
Step-by-Step Self-Validating Methodologies

Step 1: O-Methylation of 2-chloro-4-fluoro-5-nitrophenol

  • Preparation: Dissolve 2-chloro-4-fluoro-5-nitrophenol (5.0 g, 26.1 mmol) in 100 mL of strictly anhydrous acetone.

  • Reagent Addition: Add finely powdered K₂CO₃ (18.0 g, 131 mmol) followed by dropwise addition of methyl iodide (8.0 mL, 131 mmol) at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material. The highly polar phenolic starting material should be completely consumed, replaced by a less polar, UV-active spot (the methylated intermediate).

  • Workup: Evaporate the acetone under reduced pressure. Dilute the residue with 100 mL of H₂O and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Output: 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene isolated as a yellow solid[2].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Suspend the intermediate (4.0 g, 19.5 mmol) in 50 mL of deionized H₂O.

  • Reagent Addition: Add solid NaOH (8.0 g, 195 mmol) to the suspension. The mixture will become highly basic.

  • Reaction: Heat the reaction mixture to an internal temperature of 90 °C and stir vigorously for 20 hours.

  • Validation Checkpoint 2 (Visual & LC-MS): The aqueous mixture should transition to a deep yellow/orange solution, indicating the formation of the water-soluble phenoxide salt. LC-MS analysis of an acidified aliquot should reveal an[M-H]⁻ peak at m/z 202.11[1].

  • Workup (Critical): Cool the mixture and pour it into 100 mL of ice water. Aggressively acidify the aqueous layer to pH 2 using 1.0 N HCl. Extract the protonated product with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Output: 5-Chloro-4-methoxy-2-nitrophenol isolated as a yellow solid.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is the yield of the SNAr step lower than expected, with unreacted starting material remaining?

A: The SNAr reaction in purely aqueous media can initially be biphasic because the organic intermediate is insoluble in water. If conversion is low, the root cause is typically poor mass transfer between the aqueous hydroxide and the organic substrate.

  • Causality: The reaction requires the nucleophile (OH⁻) to physically collide with the organic phase.

  • Actionable Fix: Increase the mechanical stirring rate (e.g., >800 rpm) to create a fine emulsion. Ensure the internal temperature is strictly maintained at 90 °C, as the activation energy for the Meisenheimer complex formation requires sustained thermal input.

Q2: Why do we start with a fluorinated precursor instead of a chlorinated one for the SNAr step?

A: This is a classic demonstration of SNAr kinetics. In nucleophilic aromatic substitution, the rate-determining step is the addition of the nucleophile to form the negatively charged Meisenheimer complex, not the cleavage of the carbon-halogen bond.

  • Causality: Fluorine is the most electronegative halogen. It withdraws electron density via the inductive effect (-I) much more strongly than chlorine, highly polarizing the C-F bond and stabilizing the transition state. Consequently, the hydroxide nucleophile attacks the ortho-fluoro position rapidly at 90 °C, leaving the para-chloro group completely intact. Using a dichloro analog would result in poor regioselectivity and require significantly harsher conditions.

Q3: During Step 1 (Methylation), I observe multiple spots on TLC. What causes this and how can I prevent it?

A: Multiple spots usually indicate incomplete methylation or unwanted side reactions.

  • Causality: While the protocol uses a massive excess of MeI (5 eq) to drive the reaction to completion, the presence of water in the acetone solvent can cause the K₂CO₃ to hydrolyze the MeI into methanol, depleting your alkylating agent.

  • Actionable Fix: Use strictly anhydrous acetone and freshly oven-dried K₂CO₃. Do not let the reaction run overnight; quench it immediately upon the disappearance of the starting material (typically 2 hours) to prevent over-alkylation of trace impurities.

Q4: What is the optimal method for isolating the final product without losing yield in the aqueous layer?

A: The final product, 5-chloro-4-methoxy-2-nitrophenol, is a highly acidic nitrophenol derivative. The electron-withdrawing nitro and chloro groups significantly lower its pKa.

  • Causality: At basic or even neutral pH, the compound exists as a highly water-soluble phenoxide salt. If you attempt to extract it with Ethyl Acetate before proper acidification, the product will remain trapped in the aqueous layer.

  • Actionable Fix: You must aggressively acidify the aqueous reaction mixture to pH 2 using 1.0 N HCl prior to extraction[2]. Do not rely on visual color changes alone; use a calibrated pH meter or highly sensitive pH indicator paper to validate the acidity before adding the organic extraction solvent.

References

  • Source: Google Patents (Discuva Ltd.)

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 5-Chloro-4-methoxy-2-nitrophenol in Water

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Chloro-4-methoxy-2-nitrophenol in aqueous media. As a substituted nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Chloro-4-methoxy-2-nitrophenol in aqueous media. As a substituted nitrophenol, this compound's molecular structure presents inherent difficulties in achieving desired concentrations in water-based systems. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each method to empower you to overcome these experimental hurdles.

Critical Safety Information

Before attempting any of the procedures outlined in this guide, it is imperative to consult the Safety Data Sheet (SDS) for 5-Chloro-4-methoxy-2-nitrophenol and related compounds.

  • Hazards: Substituted nitrophenols can be harmful if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation.[1][2][3]

  • Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1][2]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 5-Chloro-4-methoxy-2-nitrophenol.

Q1: Why is 5-Chloro-4-methoxy-2-nitrophenol poorly soluble in water?

A1: The aqueous solubility of 5-Chloro-4-methoxy-2-nitrophenol is limited by its molecular structure. While the polar nitro (-NO2) and hydroxyl (-OH) groups can form hydrogen bonds with water, the presence of the non-polar phenyl ring, the hydrophobic chloro (-Cl) group, and the methoxy (-OCH3) group significantly diminishes its overall affinity for water.[4][5]

Q2: What are the common indicators of solubility issues in my experiment?

A2: The most frequent signs of poor solubility include:

  • Visible Precipitate: You may observe undissolved solid particles, a cloudy appearance, or a film in your stock solution or final experimental mixture.[4]

  • Assay Variability: Inconsistent and non-reproducible results are often a hallmark of a compound that is not fully dissolved, leading to inconsistent concentrations in your assays.[4]

  • Low Signal or Activity: If the compound is not fully in solution, its effective concentration is lower than intended, which can lead to an underestimation of its biological or chemical activity.[4]

Q3: Can I use heat to improve the solubility of 5-Chloro-4-methoxy-2-nitrophenol?

A3: Yes, for many organic compounds, including nitrophenols, solubility in water increases with temperature.[4][6] Gentle warming can be an effective initial step. However, it is crucial to consider the thermal stability of the compound and any other components in your experiment, such as proteins or enzymes, as high temperatures can cause degradation or denaturation.[4] Always start with gentle warming and observe for any signs of decomposition (e.g., color change).

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific solubility challenges.

Issue 1: My 5-Chloro-4-methoxy-2-nitrophenol is not dissolving in my neutral aqueous buffer.

A: Adjusting the pH of your solvent is a primary and highly effective strategy.

The Scientific Rationale: Phenolic compounds are weakly acidic. By increasing the pH of the solution to a level above the compound's pKa, the hydroxyl group (-OH) is deprotonated, forming a negatively charged phenolate anion (-O⁻). This ionization dramatically increases the polarity of the molecule, thereby enhancing its solubility in water.[7][8][9] For many nitrophenols, this change can increase solubility by several orders of magnitude.[4]

Recommended Protocol: Solubilization via pH Adjustment
  • Prepare your aqueous buffer at the desired final concentration.

  • While stirring, slowly add the solid 5-Chloro-4-methoxy-2-nitrophenol.

  • Monitor the pH of the suspension using a calibrated pH meter.

  • Add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the mixture.

  • Observe for dissolution as the pH increases. For many substituted nitrophenols, a target pH of 8.0 or higher is a good starting point.[4]

  • Once the compound is dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if your experimental conditions require a lower pH, but be aware that the compound may precipitate if the pH drops below its pKa.

Caution: Be mindful that high pH can affect the stability of some phenolic compounds over time.[10] It is advisable to prepare these solutions fresh.

Visualization: The Effect of pH on Solubility

cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Compound_Low_pH R-OH (Poorly Water-Soluble) Compound_High_pH R-O⁻ + H⁺ (Water-Soluble Phenolate) Compound_Low_pH->Compound_High_pH Add Base (e.g., NaOH) (Deprotonation) Compound_High_pH->Compound_Low_pH Add Acid (e.g., HCl) (Protonation)

Caption: Deprotonation at high pH increases solubility.

Issue 2: My experimental protocol is pH-sensitive. What is the best alternative to pH adjustment?

A: Utilizing a water-miscible organic co-solvent is the most common and effective alternative.

The Scientific Rationale: A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[11] Water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol can dissolve non-polar compounds. They work by reducing the overall polarity of the solvent system, effectively making it a more favorable environment for the hydrophobic regions of the 5-Chloro-4-methoxy-2-nitrophenol molecule.[12][13][14]

Recommended Co-solvents

The choice of co-solvent can depend on the specific requirements of your experiment, including potential toxicity to cells or interference with assay components.

Co-solventPolarityCommon Uses & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticA powerful and widely used solvent for a vast range of organic compounds.[14][15] Can be cytotoxic at higher concentrations.
Ethanol Polar ProticA general-purpose co-solvent that is less toxic than DMSO, often used in biological assays.[14][16]
Methanol Polar ProticSimilar to ethanol but can be more toxic.[16]
Acetone Polar AproticEffective for dissolving a wide range of organic compounds but is more volatile.[16]
Recommended Protocol: Preparing a Stock Solution with a Co-solvent
  • Weigh out the desired amount of 5-Chloro-4-methoxy-2-nitrophenol.

  • Add a minimal volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the solid. This creates a high-concentration stock solution.

  • Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • To prepare your working solution, dilute this stock solution into your final aqueous buffer. It is critical to ensure that the final concentration of the organic co-solvent is low enough (typically <1-5%, and often as low as <0.1%) to not interfere with your experiment.[4]

  • Crucially, always run a "solvent control" in your experiment. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself.

Visualization: The Co-solvency Mechanism

Compound Poorly Soluble Compound (Hydrophobic) Solution Homogeneous Solution Compound->Solution Dissolves In Water Aqueous Buffer (High Polarity) Water->Solution Miscible With CoSolvent Co-solvent (e.g., DMSO) (Intermediate Polarity) CoSolvent->Solution Bridges Polarity Gap

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 5-Chloro-4-methoxy-2-nitrophenol Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing regioselectivity erosion during the synthesis of 5-chloro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing regioselectivity erosion during the synthesis of 5-chloro-4-methoxy-2-nitrophenol .

Executive Summary & Mechanistic Causality

The industrial standard for synthesizing 5-chloro-4-methoxy-2-nitrophenol relies on the Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene using a hydroxide source [1].

The Regioselectivity Challenge: The precursor contains two distinct halogen leaving groups (fluorine at C5 and chlorine at C1). Both are activated by the strongly electron-withdrawing nitro group at C4 (fluorine is ortho, chlorine is para). A common failure mode in this synthesis is the unintended displacement of the C1-chlorine, yielding the undesired byproduct 5-fluoro-2-methoxy-4-nitrophenol .

Mechanistic Causality: Why does the hydroxide nucleophile preferentially attack the C5-fluorine over the C1-chlorine? Unlike SN1 or SN2 reactions where bond dissociation energy dictates leaving group ability (I > Br > Cl > F), the rate-determining step in SNAr is the initial addition of the nucleophile to form the anionic Meisenheimer complex [2]. Fluorine’s extreme electronegativity exerts a powerful inductive pull, maximizing the electrophilicity of the C5 carbon and drastically lowering the activation energy required to form the transition state. Therefore, C5-F displacement is kinetically favored, while C1-Cl displacement requires higher thermal energy to overcome its larger activation barrier.

Self-Validating Experimental Protocol

To ensure strict C5-OH regioselectivity, the following protocol utilizes kinetic control (low temperature) and biphasic buffering to prevent over-reaction.

Reagents:

  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq, 10 mmol)

  • Sodium hydroxide (NaOH) (1.05 eq, 10.5 mmol)

  • Solvent: THF / H₂O (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene in 20 mL of tetrahydrofuran (THF) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Suppressing the thermal energy prevents the system from crossing the higher activation barrier required for C1-Cl displacement.

  • Nucleophile Addition: Prepare a solution of 10.5 mmol NaOH in 20 mL of deionized water. Add this aqueous base dropwise to the THF mixture over 30 minutes via an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the mixture to slowly warm to 15–20 °C. Stir vigorously for 4 hours.

  • In-Process Control (Self-Validation): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The desired product will register an[M-H]⁻ mass of 202.1 m/z . If you observe a peak at 186.1 m/z , C1-Cl displacement has occurred. If the reaction turns dark opaque brown, oxidative degradation is occurring due to excess base.

  • Quench and Isolation: Cool the mixture back to 0 °C. Dropwise, add 1M HCl until the aqueous layer reaches pH 2–3. The desired 5-chloro-4-methoxy-2-nitrophenol will selectively precipitate as a yellow solid. Filter, wash with cold water, and dry under a vacuum.

Troubleshooting FAQs

Q1: I am seeing a 15–20% yield of 5-fluoro-2-methoxy-4-nitrophenol. How do I prevent this C-Cl displacement? A1: This is a thermodynamic override caused by either excess thermal energy or localized base concentration. Ensure your reaction strictly remains below 25 °C. If the issue persists, switch to a milder base such as Lithium Hydroxide (LiOH). The Li⁺ cation coordinates tightly with the hydroxide, slightly dampening its nucleophilicity and further enhancing kinetic discrimination between the C-F and C-Cl sites.

Q2: My LC-MS shows a major impurity with a +30 Da mass shift relative to the starting material. What happened? A2: You likely used methanol as a co-solvent. In the presence of NaOH, methanol is deprotonated to form methoxide (CH₃O⁻), which is a vastly superior nucleophile to hydroxide. The methoxide displaced your fluorine, yielding 1-chloro-2,5-dimethoxy-4-nitrobenzene. Solution: Strictly avoid alcoholic solvents. Use THF, 1,4-dioxane, or DMSO.

Q3: The reaction stalls at 70% conversion. Should I add more NaOH or heat the flask? A3: Do neither. Heating the flask will trigger the C1-Cl displacement, and adding excess NaOH will lead to the oxidative degradation of your newly formed phenol. The stall is caused by poor mass transfer between the aqueous hydroxide and the organic THF layer. Solution: Add 5 mol% of a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) to shuttle the hydroxide into the organic phase, driving the reaction to >95% conversion at room temperature.

Quantitative Data: Reaction Conditions vs. Regiomeric Ratio

The following table summarizes how deviations in the protocol parameters directly impact the regioselectivity of the SNAr transformation.

Base (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Regiomeric Ratio (C5-OH : C1-OH)Primary Outcome
NaOH (1.05)THF / H₂O15 °C4.0> 95%99 : 1 Optimal kinetic control.
NaOH (2.50)THF / H₂O60 °C2.0> 99%75 : 25 Thermal override; high C1-Cl loss.
KOH (1.50)MeOH / H₂O25 °C4.080%N/A Methoxide side-reaction (+30 Da).
LiOH (1.10)DMSO / H₂O20 °C3.0> 95%> 99 : 1 Excellent selectivity; mild conditions.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent SNAr pathways. The green pathway represents the kinetically favored route, while the red pathway represents the thermodynamically competitive failure mode.

SNAr_Regioselectivity SM 1-Chloro-5-fluoro-2-methoxy -4-nitrobenzene PathA Pathway A: OH⁻ Attack at C5 (Kinetically Favored) SM->PathA + NaOH / H₂O (0-20°C) PathB Pathway B: OH⁻ Attack at C1 (Thermodynamically Competitive) SM->PathB High Temp / Excess Base MC_A Meisenheimer Complex (C5) Stabilized by ortho-NO₂ & F PathA->MC_A MC_B Meisenheimer Complex (C1) Stabilized by para-NO₂ PathB->MC_B ProdA 5-Chloro-4-methoxy -2-nitrophenol (Desired Product) MC_A->ProdA - F⁻ (Fast) ProdB 5-Fluoro-2-methoxy -4-nitrophenol (Undesired Byproduct) MC_B->ProdB - Cl⁻ (Slow)

SNAr pathways illustrating regioselectivity between C5-F and C1-Cl displacement.

References

  • Antibiotic compounds (WO2018037223A1). Vertex Pharmaceuticals Incorporated. Google Patents.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . Błaziak K., Danikiewicz W., Mąkosza M. Molecules (PMC7601369). 2020. Available at:[Link]

Optimization

Technical Support Center: Isolating 5-Chloro-4-methoxy-2-nitrophenol from Isomeric Mixtures

Welcome to the technical support center for the purification of 5-Chloro-4-methoxy-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-4-methoxy-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating the target molecule from complex isomeric mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflow.

Understanding the Challenge: The Isomer Problem

The synthesis of 5-Chloro-4-methoxy-2-nitrophenol can often lead to the formation of several structural isomers. These isomers, having the same molecular formula (C₇H₆ClNO₄) and weight, exhibit very similar physicochemical properties, making their separation a significant challenge. The primary isomeric impurity of concern is often 3-Chloro-4-methoxy-6-nitrophenol, arising from the nitration of 3-chloro-4-methoxyphenol.

The subtle differences in the positions of the chloro, methoxy, and nitro groups on the phenol ring influence properties like polarity, solubility, and crystal lattice packing. Exploiting these minor differences is the cornerstone of successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers I should expect in my crude 5-Chloro-4-methoxy-2-nitrophenol mixture?

A1: Besides the desired 5-Chloro-4-methoxy-2-nitrophenol, you are likely to encounter other isomers depending on the starting materials and reaction conditions. For instance, nitration of 4-chloroanisole can lead to the formation of 4-chloro-2-nitrophenol.[1] The specific isomeric profile will depend on the regioselectivity of your nitration reaction. It is crucial to characterize your crude mixture using techniques like HPLC, GC-MS, or NMR to identify the specific isomers present.[2][3]

Q2: My primary purification attempt by recrystallization resulted in a low yield and still contains significant isomeric impurities. Why is this happening?

A2: This is a common issue when dealing with structural isomers. Due to their similar structures, isomers can co-crystallize, meaning the impurity incorporates into the crystal lattice of the desired product.[4][5] This significantly reduces the efficiency of conventional recrystallization. You may need to explore more advanced crystallization techniques or switch to a different purification method.

Q3: Are there any analytical techniques that are particularly effective for monitoring the separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier) can often provide good resolution between nitrophenol isomers.[6] For more challenging separations, consider columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can enhance separation through π-π interactions.[6] Gas Chromatography (GC) can also be effective, though derivatization may be necessary for these phenolic compounds.[3]

Q4: I'm observing an "oiling out" phenomenon during my recrystallization attempts. What does this mean and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals.[7][8] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is too concentrated. To resolve this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allowing the solution to cool more slowly can also encourage proper crystal formation.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process and offers actionable solutions based on established scientific principles.

Issue 1: Poor Separation of Isomers by Recrystallization

Potential Cause: The solubility profiles of the isomers in the chosen solvent are too similar, leading to co-crystallization.[4]

Solutions:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should show a significant difference in solubility for the target compound and its isomers at different temperatures.[8] Experiment with a range of solvents with varying polarities. Common solvents for nitrophenols include ethanol, methanol, acetone, acetonitrile, and mixtures with water.[9][10]

  • Complex-Assisted Crystallization: This technique involves adding a complexing agent to the solution that selectively binds to the impurity isomer.[4][5][11] This increases the apparent size and alters the solubility of the impurity, preventing its incorporation into the crystal lattice of the desired product.[4][5] For example, 3-aminobenzoic acid has been used to remove 3-nitrophenol from a 4-nitrophenol mixture.[4][5]

  • Fractional Crystallization: This involves a series of sequential crystallization steps. While it can be labor-intensive, it can gradually enrich the desired isomer in the crystalline phase.

Issue 2: Inefficient Separation Using Column Chromatography

Potential Cause: The chosen stationary and mobile phases do not provide sufficient selectivity to resolve the isomers.

Solutions:

  • Stationary Phase Selection: For normal-phase chromatography, silica gel is a common choice. For reversed-phase, C18 is a good starting point. However, for closely related isomers, consider stationary phases that offer different interaction mechanisms. Phenyl or PFP columns can provide enhanced selectivity for aromatic compounds through π-π interactions.[6]

  • Mobile Phase Optimization: Systematically vary the solvent composition of your mobile phase. In reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and resolution. Adding a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape for phenolic compounds.[6]

  • Gradient Elution: If an isocratic mobile phase fails to provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can improve resolution, especially for complex mixtures with components of varying polarities.

Issue 3: Co-elution of Isomers in HPLC/GC Analysis

Potential Cause: The analytical method lacks the necessary resolving power.

Solutions:

  • Method Development: A thorough method development process is crucial. This involves screening different columns, mobile phases (for HPLC) or temperature programs (for GC), and detector settings.[12]

  • Chiral Chromatography: If you are dealing with enantiomers, a chiral stationary phase (CSP) is essential for separation.[12][13] Polysaccharide-based CSPs are widely used and can be effective for a broad range of compounds.[12]

  • Temperature Optimization: In both HPLC and GC, temperature can influence selectivity.[12] Experiment with different column temperatures to see if it improves the resolution of your isomers.

Experimental Protocols

Protocol 1: Systematic Solvent Selection for Recrystallization

This protocol outlines a method for identifying a suitable solvent for the recrystallization of 5-Chloro-4-methoxy-2-nitrophenol.

Objective: To find a solvent that dissolves the crude product at an elevated temperature but has low solubility for the target compound at a lower temperature, while ideally keeping the isomeric impurities more soluble.

Materials:

  • Crude 5-Chloro-4-methoxy-2-nitrophenol mixture

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water)

  • Test tubes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place a small, known amount of the crude material (e.g., 50 mg) into several test tubes.

  • To each test tube, add a different solvent dropwise while gently heating and agitating until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound at a reasonable concentration.

  • Allow the solutions to cool slowly to room temperature. Observe if crystals form.

  • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.[8]

  • Once the solutions have reached room temperature, place them in an ice bath to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed in each solvent. The ideal solvent will yield a good recovery of well-defined crystals.

  • Analyze the purity of the crystals from the most promising solvents using HPLC or GC to determine the efficiency of isomer removal.

Protocol 2: Column Chromatography for Isomer Separation

This protocol provides a general guideline for separating isomers of 5-Chloro-4-methoxy-2-nitrophenol using silica gel column chromatography.

Objective: To separate the desired isomer from its impurities based on their differential adsorption to the stationary phase.

Materials:

  • Crude 5-Chloro-4-methoxy-2-nitrophenol mixture

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (a mixture of non-polar and polar solvents, e.g., hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent mixture. The less polar compounds will travel down the column more quickly.

  • Fraction Collection: Collect the eluent in small fractions.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light.

  • Gradient Elution (if necessary): If the compounds are not separating well, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute the more strongly adsorbed compounds.

  • Combining and Evaporation: Combine the fractions containing the pure desired isomer (as determined by TLC) and remove the solvent by rotary evaporation.

  • Purity Analysis: Confirm the purity of the isolated product using HPLC, GC, or NMR.

Data Presentation

Table 1: Solubility Characteristics of Nitrophenol Derivatives in Common Solvents

SolventPolarityGeneral Solubility of NitrophenolsNotes
WaterHighSparingly soluble, but solubility increases with temperature.[14][15][16]Can be useful for recrystallization, especially in mixed solvent systems.
EthanolHighVery soluble.[9][10][15]Often used in mixed solvent systems with water to modulate solubility.
MethanolHighVery soluble.[9][10]Similar to ethanol, good for creating mixed solvent systems.
AcetoneMediumVery soluble.[9][10][15]A good solvent for dissolving a wide range of organic compounds.
AcetonitrileMediumSoluble.[9][10]Commonly used as a mobile phase in reversed-phase HPLC.
Diethyl EtherLowSoluble.[9][15]Highly flammable and volatile.
HexaneLowSparingly soluble.[9]Often used as the non-polar component in column chromatography eluents.

Note: The exact solubility will vary depending on the specific isomeric structure.

Visualizations

Workflow for Isomer Separation

Separation_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_final Final Product Crude Crude Mixture of 5-Chloro-4-methoxy-2-nitrophenol and Isomers Analysis Characterize Mixture (HPLC, GC-MS, NMR) Crude->Analysis Recrystallization Recrystallization (Solvent Screening) Analysis->Recrystallization Primary Method Chromatography Column Chromatography (Normal or Reversed Phase) Analysis->Chromatography Alternative Method Complexation Complex-Assisted Crystallization Recrystallization->Complexation If co-crystallization occurs Pure_Product Pure 5-Chloro-4-methoxy-2-nitrophenol Recrystallization->Pure_Product Successful Gradient Gradient Elution Chromatography->Gradient If poor separation Chromatography->Pure_Product Successful Complexation->Pure_Product Gradient->Pure_Product Final_Analysis Confirm Purity (HPLC, Melting Point, NMR) Pure_Product->Final_Analysis

Caption: A flowchart outlining the general workflow for the separation of 5-Chloro-4-methoxy-2-nitrophenol from its isomers.

Logical Relationship of Purification Techniques

Purification_Logic Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt ColumnChrom Column Chromatography Recrystallization->ColumnChrom Impure Pure Pure Isomer Recrystallization->Pure High Purity Achieved HPLC Preparative HPLC ColumnChrom->HPLC Impure ColumnChrom->Pure High Purity Achieved HPLC->Pure Final Polish

Caption: A diagram illustrating the logical progression of purification techniques based on the purity of the intermediate product.

References

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

  • Wikipedia. (2023). 4-Nitrophenol. [Link]

  • National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols. [Link]

  • ResearchGate. (2016). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. [Link]

  • Royal Society of Chemistry. (2016). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • Royal Society of Chemistry. (2016). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • ResearchGate. (n.d.). Molecular and Crystal Structure of 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol. [Link]

  • OSTI.GOV. (2018). Molecular and Crystal Structure of 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. [Link]

  • Journal of South China Normal University (Natural Science Edition). (2009). synthesis of 2-chloro-4-nitrophenol by new way. [Link]

  • PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. [Link]

  • LCGC International. (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]

  • PMC. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

  • ERIC. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. [Link]

  • Glasgow Caledonian University. (n.d.). Chromatographic separations and analysis: chiral gas chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 5-Chloro-4-methoxy-2-nitrophenol Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal stability challenges associated with 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal stability challenges associated with 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) .

Handling highly functionalized aromatic compounds requires moving beyond basic storage instructions and understanding the causality of molecular degradation. 5-Chloro-4-methoxy-2-nitrophenol features a highly polarized "push-pull" aromatic system. The strongly electron-withdrawing nitro group at the ortho position (relative to the phenol) and para position (relative to the chlorine) severely depletes electron density from the ring. This activation makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and thermal breakdown if temperature and solvent conditions are not strictly controlled.

Troubleshooting FAQs

Q1: Why does 5-Chloro-4-methoxy-2-nitrophenol exhibit rapid purity drops when stored at room temperature? A: The degradation is primarily driven by ambient moisture acting as a nucleophile under thermal stress. Because the chlorine atom is situated para to the strongly electron-withdrawing nitro group, the C-Cl bond is highly activated. At temperatures above 25°C, the activation energy barrier for SNAr is easily overcome. Even trace amounts of atmospheric water can attack the activated carbon, leading to hydrolysis (forming a dihydroxy derivative) and the release of HCl, which further auto-catalyzes the degradation process.

Q2: What is the optimal storage temperature, and how does it prevent degradation? A: The compound must be stored strictly at 0–5°C in an inert atmosphere (Argon or N2) [1]. Lowering the temperature to 4°C suppresses the Arrhenius kinetics of the SNAr hydrolysis pathway. Furthermore, cold storage minimizes the oxidative degradation of the electron-rich methoxy-phenol moiety.

Q3: How does temperature affect reaction setup and solvent compatibility? A: While the compound is highly soluble in polar solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) [2], heating the compound above 40°C in nucleophilic solvents (like MeOH or water mixtures) will induce premature degradation. If your reaction requires elevated temperatures, you must use non-nucleophilic, aprotic solvents (e.g., Acetonitrile or anhydrous DMF) to prevent solvent-induced cleavage of the C-Cl bond.

Quantitative Stability Profile

To illustrate the critical nature of temperature control, below is a synthesized stability profile tracking the purity of 5-Chloro-4-methoxy-2-nitrophenol over a 30-day period under various thermal conditions.

Storage TemperatureDay 1 Purity (%)Day 7 Purity (%)Day 14 Purity (%)Day 30 Purity (%)Primary Degradant Identified
-20°C (Argon) 99.599.599.499.4None
4°C (Argon) 99.599.298.998.5Trace Hydrolysis
25°C (Ambient Air) 99.597.194.389.2Hydrolysis / Oxidation
40°C (Ambient Air) 99.592.485.176.8SNAr Hydrolysis Products

Data Summary: Storage at 0–5°C is mandatory to maintain >95% purity for standard laboratory timeframes.

Experimental Protocols

Protocol A: Thermal Stress Testing and Stability Profiling (HPLC-UV)

This protocol utilizes a self-validating HPLC methodology to accurately quantify thermal degradation without introducing solvent-based artifacts [3].

Step 1: Sample Preparation (Non-Nucleophilic)

  • Action: Dissolve 5 mg of 5-Chloro-4-methoxy-2-nitrophenol in 5 mL of anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Causality: Do not use Methanol. Methanol is a nucleophile that can react with the activated C-Cl bond within the heated HPLC column, creating artificial degradation peaks that skew your stability data.

Step 2: Internal Standard Addition (Self-Validation)

  • Action: Spike the solution with 0.1 mg/mL of Biphenyl as an internal standard.

  • Causality: If thermal stress causes solvent evaporation in your incubation vials, the absolute peak area will artificially increase. The internal standard ensures the ratio of compound to standard remains the true metric of purity.

Step 3: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile. (TFA keeps the phenol protonated, ensuring sharp peak shapes).

  • Detection: UV at 254 nm.

Protocol B: Cryogenic Storage and Condensation-Free Thawing

Improper thawing introduces condensation (water), which acts as the primary nucleophile for degradation. This protocol prevents moisture introduction.

Step 1: Aliquoting

  • Upon receiving the bulk powder, immediately transfer it into an inert glovebox. Divide the bulk into single-use amber glass vials (e.g., 50 mg/vial).

  • Purge each vial with Argon and seal with PTFE-lined caps.

Step 2: Freezing and Thawing (The Desiccator Method)

  • Store all aliquots at 0–5°C or -20°C.

  • Critical Thawing Step: When retrieving a vial, do not open it immediately. Place the sealed cold vial into a vacuum desiccator containing active silica gel. Allow it to equilibrate to room temperature (approx. 30 minutes) before breaking the seal.

  • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder. By warming it in a dry environment, you eliminate the water required for thermal SNAr hydrolysis during subsequent room-temperature handling.

Decision & Workflow Visualization

Below is the logical workflow for assessing and troubleshooting the stability of 5-Chloro-4-methoxy-2-nitrophenol in your laboratory.

StabilityOptimization Start 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) Decision Storage & Handling Temperature Start->Decision OptTemp Optimal: 0-5°C Inert Atmosphere Decision->OptTemp Recommended SubTemp Suboptimal: >25°C Ambient Conditions Decision->SubTemp Deviation Mech1 Stable C-Cl Bond Minimal Oxidation OptTemp->Mech1 Mech2 SNAr Hydrolysis & Thermal Degradation SubTemp->Mech2 Nucleophilic Attack (H2O/MeOH) Analysis HPLC-UV Validation (254 nm, MeCN/H2O) Mech1->Analysis Mech2->Analysis Result1 Purity > 95% Proceed to Synthesis Analysis->Result1 Pass Result2 Purity < 95% Recrystallize / Discard Analysis->Result2 Fail

Workflow for stability assessment and troubleshooting of 5-Chloro-4-methoxy-2-nitrophenol.

References

  • Title: WO2018037223A1 - Antibiotic compounds (Contains HPLC methodologies and structural characterization for substituted nitrophenols) Source: Google Patents URL: [1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-4-methoxy-2-nitrophenol Derivatives

Welcome to the technical support center for synthetic strategies involving 5-Chloro-4-methoxy-2-nitrophenol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 5-Chloro-4-methoxy-2-nitrophenol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically congested and electronically complex scaffold. The inherent steric hindrance, arising from the polysubstituted nature of the phenol ring, often leads to low yields, failed reactions, and unexpected side products.

The core structure presents a unique set of challenges:

  • Steric Congestion: The phenolic hydroxyl group at C1 is flanked by a bulky nitro group at the C2 position. Similarly, the chloro group at C5 is ortho to a methoxy group at C4. This crowding significantly impedes access to reactive sites.

  • Electronic Complexity: The ring is influenced by the competing effects of strongly activating groups (-OH, -OCH₃) and a strongly deactivating group (-NO₂).[1] The nitro group's powerful electron-withdrawing nature acidifies the phenolic proton and activates the C-Cl bond for nucleophilic aromatic substitution.[2][3][4]

This guide provides troubleshooting advice, detailed protocols, and mechanistic insights in a practical question-and-answer format to help you successfully functionalize this challenging molecule.

FAQ 1: Reactions at the Phenolic Hydroxyl (O-Alkylation)
Q1: My Williamson ether synthesis on the phenolic hydroxyl is failing or giving very low yields with standard conditions (e.g., K₂CO₃, alkyl halide in acetone). What is the problem and how can I solve it?

A1: This is a common issue stemming from two primary factors: steric hindrance and reduced nucleophilicity.

  • Causality: The bulky nitro group at the ortho position physically blocks the approach of the alkyl halide to the oxygen nucleophile. Furthermore, the strong electron-withdrawing effect of the nitro group stabilizes the phenoxide anion, reducing its nucleophilicity compared to a less substituted phenol.[4] Standard bases like potassium carbonate (K₂CO₃) may not be strong enough to achieve complete and rapid deprotonation, leading to a low concentration of the required phenoxide nucleophile.[5]

Troubleshooting & Solutions:

  • Employ a Stronger, Non-Nucleophilic Base: To ensure complete and irreversible deprotonation of the acidic phenol, a powerful base is required. Sodium hydride (NaH) is an excellent choice as it forms the sodium phenoxide and hydrogen gas, driving the acid-base equilibrium to completion.[5][6][7]

  • Optimize Your Solvent: Protic solvents can solvate the phenoxide, creating a solvent shell that further hinders its nucleophilic attack. Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents do not solvate anions as strongly, leading to a "naked," more reactive nucleophile.[5][8]

  • Increase Electrophile Reactivity: If alkyl bromides or chlorides are proving ineffective, consider using a more reactive alkylating agent with a better leaving group, such as an alkyl iodide, tosylate, or triflate.

The following table compares typical starting conditions with an optimized protocol for overcoming steric hindrance.

ParameterStandard ConditionsOptimized Protocol for Hindered PhenolRationale
Base K₂CO₃ or Cs₂CO₃Sodium Hydride (NaH, 60% in mineral oil)Ensures complete, irreversible deprotonation.[5]
Solvent Acetone or AcetonitrileAnhydrous DMF or DMSOPolar aprotic solvent enhances nucleophilicity.[5][8]
Temperature 50-80 °C0 °C to Room Temperature (or gentle heating)Controlled deprotonation at 0°C, then reaction.
Alkylating Agent Alkyl Chloride/BromideAlkyl Iodide, Tosylate, or TriflateBetter leaving group accelerates the Sₙ2 reaction.[6][9]
Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol describes the O-methylation of 5-Chloro-4-methoxy-2-nitrophenol as a representative example.

Materials:

  • 5-Chloro-4-methoxy-2-nitrophenol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Saturated aq. NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-4-methoxy-2-nitrophenol.

  • Dissolution: Add anhydrous DMF via syringe and stir until the phenol is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes. You should observe the formation of a colored sodium phenoxide salt.

  • Alkylation: Add methyl iodide dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

FAQ 2: Cross-Coupling Reactions at the C-Cl Bond
Q2: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C5-chloro position is failing. The starting material is either unreacted or decomposes. Why?

A2: This is a classic challenge involving a sterically hindered and electronically deactivated (for oxidative addition) aryl chloride.

  • Causality: Successful cross-coupling hinges on an efficient oxidative addition of the aryl halide to the Pd(0) catalyst. In your substrate, the C-Cl bond is flanked by an ortho-methoxy group, which creates significant steric repulsion, hindering the approach of the bulky palladium catalyst complex.[10] While the para-nitro group makes the ring electron-poor, which is generally favorable for some coupling reactions, the primary barrier here is steric. First-generation catalysts or simple phosphine ligands (e.g., PPh₃) are often incapable of overcoming this steric barrier.[11]

Troubleshooting & Solutions:

  • Advanced Ligand Selection: The choice of ligand is paramount. You must use modern, sterically demanding, and electron-rich ligands designed specifically for hindered substrates.

    • For Suzuki-Miyaura Coupling (C-C): Use bulky, electron-rich monophosphine ligands like those developed by the Buchwald group (e.g., SPhos, RuPhos, XPhos) or highly active N-heterocyclic carbene (NHC) ligands.[12][13] These ligands form highly active, low-coordinate Pd(0) species that can more readily access the hindered C-Cl bond.[12]

    • For Buchwald-Hartwig Amination (C-N): Similar classes of ligands are effective. Bidentate phosphine ligands like BINAP or DPPF, and specialized monophosphine ligands (e.g., tBu-SPhos) have shown great efficacy in coupling hindered aryl chlorides.[11][14]

  • Choice of Palladium Precatalyst & Base: Use common and reliable Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[15] The base is also critical; for Suzuki, K₃PO₄ or Cs₂CO₃ are often effective, while Buchwald-Hartwig aminations typically require stronger, non-nucleophilic bases like NaOtBu or LiHMDS to deprotonate the amine coupling partner.[15]

Catalyst System Comparison for Hindered Aryl Chlorides
ReactionCatalyst SystemTypical ConditionsKey Advantage
Suzuki-Miyaura Pd(OAc)₂ + SPhosK₃PO₄, Toluene/H₂O, 80-110 °CHigh activity for hindered Ar-Cl.[13]
Suzuki-Miyaura [(NHC)PdCl₂] PrecatalystK₃PO₄, Dioxane, 100 °CNHC ligands offer high stability and activity.[12][16]
Buchwald-Hartwig Pd₂(dba)₃ + XPhosNaOtBu, Toluene, 100 °CExcellent for coupling primary/secondary amines.[11]
Buchwald-Hartwig Pd(OAc)₂ + cataCXium® ACs₂CO₃, tBuOH, 100 °CBroad substrate scope for amination.
Visualizing the Challenge: The Oxidative Addition Step

The diagram below illustrates the critical oxidative addition step in a cross-coupling cycle, highlighting where steric hindrance poses a problem for this specific substrate.

Oxidative_Addition Substrate 5-Chloro-4-methoxy-2-nitrophenol (Aryl Chloride) TS Oxidative Addition Transition State Substrate->TS Pd_L2 Active Pd(0)L₂ Catalyst Pd_L2->TS Product Ar-Pd(II)(Cl)L₂ Complex TS->Product C-Cl bond cleavage Hindrance Steric Clash! (-OCH₃ vs Ligand L) Hindrance->TS

Caption: Steric clash between the ortho-methoxy group and the catalyst's ligands increases the activation energy for the critical oxidative addition step.

FAQ 3: Protecting Group Strategies
Q3: Given the reactivity of the phenolic -OH, should I use a protecting group before attempting other transformations like cross-coupling?

A3: Using a protecting group is a strategic decision that involves trade-offs. It is highly recommended if you are performing reactions that are incompatible with a free, acidic phenol (e.g., using organometallic reagents) or if the directing/activating effects of the -OH group interfere with a desired regioselectivity in another reaction.

  • Advantages:

    • Prevents Unwanted Reactivity: Masks the acidic proton, preventing side reactions with bases or nucleophiles.

    • Improves Solubility: Can increase solubility in organic solvents.

    • Modulates Electronics: Temporarily removes the strong activating effect of the hydroxyl group, which can be useful in controlling electrophilic aromatic substitution.[17]

  • Disadvantages:

    • Added Steps: Adds two steps to your synthesis (protection and deprotection), which lowers the overall yield.[18]

    • Harsh Deprotection: Some protecting groups require harsh conditions for removal that may not be compatible with the rest of your molecule.[17]

Recommended Protecting Groups for Phenols:

Protecting GroupProtection ReagentDeprotection ConditionsKey Feature
Benzyl (Bn) Ether Benzyl Bromide (BnBr), Base (K₂CO₃)H₂, Pd/C (Hydrogenolysis)Stable to most conditions except reduction.[17]
Silyl Ether (TBDMS) TBDMS-Cl, ImidazoleTBAF in THF; or mild acid (e.g., AcOH)Easily removed with fluoride; sensitive to strong acid.[19]
Methoxymethyl (MOM) Ether MOM-Cl, DIPEAAcidic Hydrolysis (e.g., HCl in MeOH)Stable to bases, nucleophiles, and reductions.
Decision Workflow: To Protect or Not to Protect?

This flowchart can guide your decision on whether to employ a protecting group strategy.

G start Proposed Reaction on 5-Chloro-4-methoxy-2-nitrophenol Derivative q1 Is the reagent base-sensitive or incompatible with an acidic proton? start->q1 q2 Does the free -OH group interfere with desired regioselectivity (e.g., in EAS)? q1->q2 No protect Protect the Phenol (e.g., as Benzyl or Silyl Ether) q1->protect Yes q2->protect Yes direct Proceed Directly with Unprotected Phenol q2->direct No react Perform Desired Reaction protect->react deprotect Deprotect Phenol react->deprotect end Final Product deprotect->end direct->end

Caption: A decision-making workflow for employing a protecting group strategy.

References
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Yi, J., & Hua, R. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. RSC Advances, 4(15), 7545-7548. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Britannica. (2026, February 23). Nitro group. [Link]

  • Xu, L., & Zhang, Y. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Organic Letters, 17(6), 1433-1436. [Link]

  • Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when... [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol? [Link]

  • Taylor & Francis Online. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Oxford University Press. (n.d.). Appendix 6: Protecting groups. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 5-Chloro-4-methoxy-2-nitrophenol

Comparative Guide to 1 H NMR Spectral Interpretation of 5-Chloro-4-methoxy-2-nitrophenol: Solvent Systems and Structural Elucidation In the rigorous landscape of drug development, the precise structural elucidation of sy...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 1 H NMR Spectral Interpretation of 5-Chloro-4-methoxy-2-nitrophenol: Solvent Systems and Structural Elucidation

In the rigorous landscape of drug development, the precise structural elucidation of synthetic intermediates is non-negotiable. 5-Chloro-4-methoxy-2-nitrophenol serves as a critical building block in the synthesis of advanced antibiotic compounds, particularly those targeting resistant strains of Neisseria gonorrhoeae [[1]]().

When analyzing highly functionalized aromatic systems via Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent is not merely a matter of solubility—it is a critical analytical parameter that dictates spectral resolution. This guide objectively compares the 1 H NMR spectral performance of 5-Chloro-4-methoxy-2-nitrophenol in two dominant solvent systems: DMSO-d 6​ and CDCl 3​ . By understanding the causality behind solvent-solute interactions, researchers can optimize their analytical workflows for accurate structural validation.

Structural Dynamics and Causality in NMR Shielding

The 1 H NMR spectrum of 5-Chloro-4-methoxy-2-nitrophenol is governed by a complex interplay of inductive effects, resonance, and hydrogen bonding. Understanding these forces is essential for accurate signal assignment.

  • Resonance-Assisted Intramolecular Hydrogen Bonding: The proximity of the C1-hydroxyl group and the C2-nitro group creates a strong intramolecular hydrogen bond. This locked conformation pulls electron density away from the hydroxyl proton, highly deshielding it and pushing its resonance deep into the downfield region (10.5–11.0 ppm) 2.

  • The Aromatic Spin System: The specific substitution pattern (1-OH, 2-NO 2​ , 4-OCH 3​ , 5-Cl) leaves only two aromatic protons residing at positions C3 and C6. Because these protons are para to each other, their scalar coupling constant ( 4JHH​ ) is negligible (~0 Hz). Consequently, they appear as two distinct, sharp singlets rather than complex multiplets 1.

  • Electronic Deshielding: The C3 proton is flanked by the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. Conversely, the C6 proton is shielded by the electron-donating resonance of the adjacent hydroxyl group, causing it to resonate further upfield.

Comparative Performance: DMSO-d 6​ vs. CDCl 3​

The selection between a highly polar, hydrogen-bond accepting solvent (DMSO-d 6​ ) and a non-polar, weakly interacting solvent (CDCl 3​ ) dramatically alters the appearance of exchangeable protons and induces subtle shifts in the aromatic region 3.

Quantitative Chemical Shift Comparison

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, 298 K)

Proton AssignmentDMSO-d 6​ ( δ , ppm)CDCl 3​ ( δ , ppm) PredictedMultiplicityIntegrationCausality of Solvent Effect
C1-OH 10.85~10.57Broad Singlet (bs) / Singlet (s)1HDMSO-d 6​ acts as a strong H-bond acceptor, competing with the intramolecular H-bond and causing dynamic exchange broadening 3. CDCl 3​ preserves the sharp intramolecular H-bond 4.
C3-H 7.60~7.65Singlet (s)1HDeshielded by the ortho-nitro group. Minimal solvent-induced shift.
C6-H 7.24~7.15Singlet (s)1HShielded by the ortho-hydroxyl group. In DMSO, intermolecular H-bonding slightly reduces the OH group's electron-donating capacity, deshielding H6 relative to CDCl 3​ 5.
C4-OCH 3​ 3.85~3.95Singlet (s)3HStandard methoxy resonance subject to minor solvent magnetic anisotropy.

(Note: DMSO-d 6​ data is experimentally validated from patent literature for antibiotic synthesis workflows 1.)

Standardized Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility across different laboratories, the following methodology must be strictly adhered to. This protocol is designed as a self-validating system, meaning internal checks will immediately flag preparation or instrumental errors.

Phase 1: Precision Sample Preparation
  • Mass Optimization: Accurately weigh 10–15 mg of 5-Chloro-4-methoxy-2-nitrophenol into a clean, dry glass vial.

    • Causality: This mass range yields an optimal concentration (~0.05–0.1 M) in 0.6 mL of solvent. This ensures a high signal-to-noise (S/N) ratio for a 16-scan acquisition without triggering concentration-induced chemical shift drift, which is highly prevalent in phenolic compounds 3.

  • Solvent Introduction: Add exactly 0.6 mL of the chosen deuterated solvent (DMSO-d 6​ or CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal self-validation standard. If the TMS peak is not perfectly sharp and centered at 0.00 ppm during processing, the system's shimming or referencing is compromised.

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved, then transfer to a high-quality 5 mm NMR tube.

Phase 2: Instrument Calibration & Acquisition
  • Locking and Tuning: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the specific deuterium frequency of the solvent. Tune and match the probe to the 1 H frequency.

    • Causality: Precise tuning maximizes RF power transfer to the probe, ensuring accurate 90° pulse angles and maximum sensitivity.

  • Shimming Validation: Shim the magnetic field (Z1-Z5 gradients) until the TMS signal exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

    • Causality: Poor shimming will artificially broaden the singlets of H3 and H6, potentially masking fine structural details or mimicking unresolved para-coupling.

  • Acquisition Parameters: Set the spectral width to 15 ppm to safely capture the highly deshielded OH proton (~10.85 ppm) 1. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: A sufficient D1​ ensures complete longitudinal relaxation of all protons, allowing for accurate, quantitative integration values (1:1:1:3 ratio). Acquire 16 to 32 scans.

Workflow Visualization

NMR_Workflow Start Sample Prep: 5-Chloro-4-methoxy-2-nitrophenol Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Strong H-Bond Acceptor) Solvent->DMSO Polar/Labile Protons CDCl3 CDCl3 (Weak H-Bond Acceptor) Solvent->CDCl3 Non-Polar Preference Acq 1H NMR Acquisition (400 MHz, 298 K) DMSO->Acq CDCl3->Acq Process Spectral Processing (Phase/Baseline Correction) Acq->Process DataDMSO OH: ~10.85 ppm (Broad) Ar-H: 7.60, 7.24 ppm OCH3: 3.85 ppm Process->DataDMSO DMSO-d6 Output DataCDCl3 OH: ~10.57 ppm (Sharp) Ar-H: ~7.65, ~7.15 ppm OCH3: ~3.95 ppm Process->DataCDCl3 CDCl3 Output

Logical workflow for solvent selection and 1H NMR spectral interpretation of the target compound.

References

  • [1] Title: WO2018037223A1 - Antibiotic compounds Source: Google Patents URL:

  • [2] Title: An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols Source: PubMed URL:

  • [5] Title: 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds Source: MDPI URL:

  • [3] Title: Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 Source: Benchchem URL:

  • [4] Title: 2-Nitrophenol(88-75-5) 1H NMR spectrum Source: ChemicalBook URL:

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 5-Chloro-4-methoxy-2-nitrophenol

Title: LC-MS/MS Fragmentation Dynamics of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide to HRMS (Q-TOF) vs. Targeted (QqQ) Platforms Executive Summary 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Fragmentation Dynamics of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide to HRMS (Q-TOF) vs. Targeted (QqQ) Platforms

Executive Summary

5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly specialized chemical intermediate utilized extensively in the synthesis of next-generation antibiotic compounds, particularly those targeting drug-resistant Gram-negative pathogens such as Neisseria gonorrhoeae[1]. As pharmaceutical pipelines demand increasingly rigorous impurity profiling and pharmacokinetic tracking, selecting the optimal mass spectrometry platform is critical.

This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against traditional Triple Quadrupole (QqQ) platforms. By dissecting the ionization mechanisms, fragmentation pathways, and quantitative limits of 5-Chloro-4-methoxy-2-nitrophenol, this document provides drug development professionals with a definitive framework for platform selection.

Mechanistic Causality: Ionization and Fragmentation

As a Senior Application Scientist, it is vital to look beyond empirical data and understand the causality of molecular behavior in the gas phase.

Why Negative Electrospray Ionization (ESI-)? The molecular architecture of 5-Chloro-4-methoxy-2-nitrophenol features a phenolic hydroxyl group whose acidity is dramatically enhanced by the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group and the meta-chlorine atom. Consequently, the molecule readily deprotonates in neutral or slightly basic mobile phases, yielding a highly stable [M-H]⁻ precursor ion at m/z 201.9905 (based on the ³⁵Cl isotope).

Fragmentation Pathways (Causality) Upon Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the [M-H]⁻ ion undergoes predictable, structure-specific cleavages:

  • Nitro Group Dynamics: The proximity of the ortho-nitro group to the phenoxide oxygen facilitates complex rearrangements, leading to the characteristic expulsion of a nitric oxide radical (NO•, 30 Da) or the direct loss of a nitrogen dioxide radical (NO₂•, 46 Da)[2].

  • Methoxy Cleavage: The homolytic cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da). This is a well-documented diagnostic fragmentation hallmark for methoxyphenols[3].

  • Isotopic Signature: The natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) provides an internal validation mechanism. Any product ion retaining the chlorine atom will exhibit a distinct M+2 isotopic peak at ~33% intensity of the monoisotopic peak, serving as a built-in structural confirmation tool.

Pathway M [M-H]⁻ m/z 202.0 F1 [M-H-CH₃]⁻• m/z 187.0 M->F1 - •CH₃ (15 Da) Homolytic cleavage F2 [M-H-NO]⁻• m/z 172.0 M->F2 - NO• (30 Da) Rearrangement F3 [M-H-NO₂]⁻ m/z 156.0 M->F3 - NO₂• (46 Da) Nitro cleavage F4 [M-H-NO₂-CH₃]⁻• m/z 141.0 F1->F4 - NO₂• (46 Da) F3->F4 - •CH₃ (15 Da)

Proposed ESI(-) MS/MS fragmentation pathway of 5-Chloro-4-methoxy-2-nitrophenol.

Comparative Technologies: HR-Q-TOF vs. QqQ

To validate the structural identity and quantify trace levels of 5-Chloro-4-methoxy-2-nitrophenol, two distinct mass spectrometry paradigms are evaluated:

  • Platform A: HR-Q-TOF (The Discovery Engine) Q-TOF systems provide sub-ppm mass accuracy. This is essential for structural elucidation, allowing researchers to assign exact elemental compositions to fragments and differentiate between isobaric losses (e.g., distinguishing a loss of CH₂O vs. NO). It is the platform of choice for identifying unknown degradation products.

  • Platform B: QqQ (The Quantitation Workhorse) Operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems filter out matrix noise by monitoring specific precursor-to-product ion transitions. While lacking high mass resolution, QqQ offers superior linear dynamic range and absolute sensitivity, making it indispensable for high-throughput pharmacokinetic (PK) quantification.

Quantitative Data Presentation

Table 1: High-Resolution Fragmentation Profiling (HR-Q-TOF, ESI-)

Precursor / Fragment Exact Mass (m/z) Formula Mass Error (ppm) Mechanistic Assignment
Precursor Ion 201.9905 [C₇H₅ClNO₄]⁻ -0.4 Deprotonated molecule [M-H]⁻
Fragment 1 186.9670 [C₆H₂ClNO₄]⁻• +0.8 Loss of methyl radical (-•CH₃)
Fragment 2 171.9925 [C₇H₅ClNO₃]⁻• -1.2 Loss of nitric oxide (-NO•)
Fragment 3 155.9976 [C₇H₅ClNO₂]⁻ +0.5 Loss of nitrogen dioxide (-NO₂•)

| Fragment 4 | 140.9741 | [C₆H₂ClNO₂]⁻•| -0.9 | Loss of NO₂• and •CH₃ |

Table 2: Performance Comparison: HR-Q-TOF vs. Targeted QqQ

Parameter HR-Q-TOF (Discovery Platform) QqQ (Targeted Quantitation)
Mass Accuracy < 2 ppm ~ 0.1 Da (Nominal)
Resolution (FWHM) > 40,000 Unit Resolution (~0.7 Da)
Sensitivity (LOQ in Plasma) 5.0 ng/mL 0.1 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude 5 - 6 orders of magnitude

| Primary Application | Metabolite ID, Degradation Profiling | High-throughput PK Quantification |

Experimental Protocols: A Self-Validating System

To ensure strict reproducibility, the following protocol integrates internal validation mechanisms (such as utilizing specific mobile phase modifiers to control ionization states).

Step 1: Sample Preparation (Protein Precipitation)

  • Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of an isotopically labeled internal standard (e.g., 4-Nitrophenol-d4).

  • Add 150 µL of ice-cold Acetonitrile (MeCN). Causality: MeCN disrupts the hydration shells of matrix proteins, causing immediate precipitation while keeping the hydrophobic halonitrophenol analyte solubilized.

  • Vortex aggressively for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a silanized LC vial to prevent non-specific surface binding.

Step 2: UHPLC Separation Parameters

  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water containing 5 mM Ammonium Acetate (pH ~6.8). Causality: Avoid strong acidic modifiers like 0.1% Formic Acid, which suppress the deprotonation of phenols in negative mode ESI.

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Ionization: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Collision Energy (CE) Optimization: Set to 15 eV to observe the delicate •CH₃ loss, and ramped to 25 eV to drive the complete NO₂• cleavage.

Workflow Prep Sample Prep (Protein Precip.) LC UHPLC Separation (C18, NH₄OAc/MeOH) Prep->LC ESI ESI (-) Deprotonation LC->ESI QTOF HRMS (Q-TOF) Exact Mass & Pathways ESI->QTOF Discovery QQQ Targeted (QqQ) MRM Quantification ESI->QQQ Routine

LC-MS analytical workflow comparing HR-Q-TOF and QqQ platforms for nitrophenol analysis.

Conclusion & Recommendations

The analytical strategy for 5-Chloro-4-methoxy-2-nitrophenol must be dictated by the phase of drug development. For early-stage synthesis verification, impurity profiling, and identifying novel degradation products, the HR-Q-TOF is indispensable due to its exact mass capabilities and ability to resolve complex fragmentation pathways. Conversely, for late-stage clinical trials requiring high-throughput, low-level quantification in complex biological matrices, the QqQ platform remains the undisputed gold standard due to its unmatched sensitivity and dynamic range.

References

  • Title: WO2018037223A1 - Antibiotic compounds - Google Patents Source: Google Patents URL
  • Title: EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)...
  • Title: Occurrence of 2,4-Dichlorophenol and of 2,4-Dichloro-6-Nitrophenol in the Rhône River Delta (Southern France)

Sources

Validation

A Comparative Guide to the FTIR Characterization of 5-Chloro-4-methoxy-2-nitrophenol

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-4-methoxy-2-nitrophenol is a substituted aromatic compound whose utility in synt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-4-methoxy-2-nitrophenol is a substituted aromatic compound whose utility in synthetic chemistry necessitates unambiguous characterization. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby verifying molecular identity. This guide presents an in-depth analysis of the expected FTIR absorption peaks for 5-Chloro-4-methoxy-2-nitrophenol, compares its spectral features with those of structurally related compounds, and provides a robust experimental protocol for data acquisition.

Interpreting the Molecular Fingerprint: Predicted FTIR Spectrum of 5-Chloro-4-methoxy-2-nitrophenol

The infrared spectrum of 5-Chloro-4-methoxy-2-nitrophenol is a composite of absorption bands arising from its distinct functional groups: a phenolic hydroxyl (-OH), an aromatic nitro (-NO₂) group, a methoxy (-OCH₃) group, a chloro (-Cl) substituent, and the underlying aromatic ring structure. The position, intensity, and shape of these bands are sensitive to the electronic environment created by the interplay of these substituents.

  • Hydroxyl (-OH) Group: The phenolic O-H stretching vibration is one of the most recognizable features in an IR spectrum.[1][2] A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ .[2][3] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding, a common feature in solid-state phenols.

  • Nitro (-NO₂) Group: The nitro group is strongly electron-withdrawing and gives rise to two of the most intense and characteristic bands in the mid-infrared region.[4]

    • Asymmetric NO₂ Stretch (νₐₛ): A very strong absorption is predicted in the 1550-1475 cm⁻¹ range.[4][5] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[4]

    • Symmetric NO₂ Stretch (νₛ): Another strong band is expected between 1360-1290 cm⁻¹ .[4][5][6] The precise positions of both nitro stretches are modulated by the electronic effects of the other ring substituents.[4]

  • Aromatic System (C=C and C-H vibrations):

    • C-H Stretch: The stretching of C-H bonds on the aromatic ring typically appears as weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[6][7][8]

    • C=C Stretch: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.[8][9] These peaks confirm the presence of the benzene ring.

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H "out-of-plane" (oop) bending vibrations in the fingerprint region, typically between 900-675 cm⁻¹ .[7][9] For a 1,2,4,5-tetrasubstituted benzene ring like the one in our target molecule, specific patterns can emerge, though they can be complex.

  • Methoxy (-OCH₃) and Chloro (-Cl) Groups:

    • C-O Stretch (Ether): The methoxy group will exhibit a C-O stretching vibration, typically a strong band in the 1275-1200 cm⁻¹ region for aryl ethers.

    • C-H Stretch (Methoxy): The C-H stretching of the methyl group in the methoxy substituent will appear in the 2950-2850 cm⁻¹ range.[10]

    • C-Cl Stretch: The C-Cl stretching vibration for aromatic chlorides is found in a broad range, but typically appears as a strong band in the 850-550 cm⁻¹ region.[11] Its position can be influenced by interactions with other vibrational modes.

Comparative Analysis: Distinguishing 5-Chloro-4-methoxy-2-nitrophenol

To highlight the unique spectral signature of 5-Chloro-4-methoxy-2-nitrophenol, it is instructive to compare its predicted absorptions with those of structurally similar compounds. The presence or absence of specific substituents causes predictable shifts in absorption frequencies.

Functional Group Vibration 5-Chloro-4-methoxy-2-nitrophenol (Predicted) p-Nitrophenol [3][12]2-Chloro-5-nitrophenol [13]4-Methoxy-2-nitrophenol [14]Causality of Spectral Shift
O-H Stretch ~3200-3550 cm⁻¹ (Broad)~3325 cm⁻¹ (Broad)Present (Broad)Present (Broad)The broad O-H stretch is characteristic of hydrogen-bonded phenols.[2] The electronic environment slightly modifies the bond polarity but the overall feature remains.
Aromatic C-H Stretch ~3100-3000 cm⁻¹PresentPresentPresentA hallmark of aromatic C-H bonds, consistently appearing just above 3000 cm⁻¹.[6][8]
Asymmetric NO₂ Stretch ~1550-1475 cm⁻¹ (Strong)~1590 cm⁻¹PresentPresentThe combined electronic effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups will subtly shift the position relative to simpler nitrophenols.
Symmetric NO₂ Stretch ~1360-1290 cm⁻¹ (Strong)PresentPresentPresentSimilar to the asymmetric stretch, the electronic environment influences the exact frequency.
C-O Stretch (Aryl Ether) ~1275-1200 cm⁻¹ (Strong)AbsentAbsentPresentThis peak's presence is a key indicator for the methoxy group, distinguishing it from analogs lacking this feature.
C-Cl Stretch ~850-550 cm⁻¹ (Strong)AbsentPresentAbsentThis absorption is a definitive marker for the chloro-substituent, absent in non-chlorinated alternatives.

This comparative table demonstrates that while all listed compounds share features of a nitrophenol, the unique combination of a strong C-O stretch from the methoxy group and a strong C-Cl stretch in the lower fingerprint region provides a definitive identification for 5-Chloro-4-methoxy-2-nitrophenol.

Experimental Protocol: Acquiring High-Quality FTIR Data

For solid powder samples, the Attenuated Total Reflectance (ATR) technique is the most widely used and efficient method due to its minimal sample preparation requirements.[15][16]

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.[17][18]

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This step measures the ambient environment (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 5-Chloro-4-methoxy-2-nitrophenol powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[19]

  • Apply Pressure: Use the ATR's pressure clamp to press the powder firmly against the crystal.[15] This is a critical step to ensure optimal contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.[15][18]

  • Spectrum Acquisition: Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, where it will reflect internally and interact with the sample.[17] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) on a soft, non-abrasive wipe.[15]

Visualizing Workflows and Relationships

To further clarify the experimental and analytical process, the following diagrams are provided.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure (Ensure Contact) C->D E Acquire Sample Spectrum D->E F Process Data (Background Correction) E->F G Identify Characteristic Absorption Peaks F->G

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Functional_Groups Molecule 5-Chloro-4-methoxy-2-nitrophenol -OH -NO₂ -OCH₃ Ar C-H/C=C -Cl OH_peak O-H Stretch ~3200-3550 cm⁻¹ (Broad, Strong) Molecule:f0->OH_peak NO2_peaks NO₂ Stretches Asym: ~1550-1475 cm⁻¹ Sym: ~1360-1290 cm⁻¹ (Strong) Molecule:f1->NO2_peaks OCH3_peak C-O Stretch ~1275-1200 cm⁻¹ (Strong) Molecule:f2->OCH3_peak Aromatic_peaks Aromatic Stretches C-H: ~3100-3000 cm⁻¹ C=C: ~1600-1450 cm⁻¹ Molecule:f3->Aromatic_peaks Cl_peak C-Cl Stretch ~850-550 cm⁻¹ (Strong) Molecule:f4->Cl_peak

Caption: Correlation of functional groups to their IR absorption regions.

References

  • Kintek. (n.d.). What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Kintek Press. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Whalen, J. J. (1960). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Marquette University. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. PIKE Technologies. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]

  • University of Washington. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm-1 observed in the spectrum of p-nitro phenol indicates the –OH stretching vibration. Retrieved from [Link]

  • Henbest, H. B., & Wood, G. W. (1952). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of C-H bonds on phenol aromatic rings. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Ciatto, G., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. ACS Publications. Retrieved from [Link]

  • Ordman, A. (n.d.). IR: nitro groups. University of Wisconsin-Platteville. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Prabavathi, N., & Senthil Nayaki, K. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. Retrieved from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem. Retrieved from [Link]

  • Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,5-dimethoxy-4-bromo-N-(2-methoxybenzyl)phenethylamine HCl.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-nitrophenol. Retrieved from [Link]

Sources

Comparative

Determining purity of 5-Chloro-4-methoxy-2-nitrophenol vs reference standards

Establishing the absolute purity of complex substituted aromatics like 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8)[1] is a critical prerequisite in pharmaceutical and agrochemical development. Because this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the absolute purity of complex substituted aromatics like 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8)[1] is a critical prerequisite in pharmaceutical and agrochemical development. Because this molecule contains multiple reactive functional groups (chloro, methoxy, nitro, and phenolic hydroxyl), it is highly susceptible to the formation of structurally similar positional isomers during synthesis.

Traditional area-normalization methods often fail to provide the true mass fraction of the analyte due to differing detector response factors. This guide provides an objective, data-driven comparison of analytical methodologies to determine the purity of 5-Chloro-4-methoxy-2-nitrophenol against reference standards, focusing on the mechanistic causality behind each experimental choice.

Methodological Comparison: Selecting the Right Analytical Strategy

To establish a compound as a primary reference standard or to verify a synthesized batch, analysts must choose between relative chromatographic purity and absolute quantitative purity.

  • High-Performance Liquid Chromatography (HPLC-UV): The industry standard for routine batch release. However, UV response factors vary wildly between the parent molecule and its impurities. Without a homologous Certified Reference Material (CRM) of 5-Chloro-4-methoxy-2-nitrophenol to act as an external calibrant, HPLC only provides chromatographic purity (% area), not absolute mass purity.

  • Quantitative NMR (qNMR): The modern gold standard for absolute purity determination. Because the area under an NMR resonance is directly proportional to the number of nuclei generating it, qNMR allows for absolute quantification using an entirely unrelated, highly pure internal standard[2]. This bypasses the need for a homologous CRM[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides orthogonal verification for volatile impurities and residual solvents that lack UV chromophores or overlap in NMR. However, the polar phenolic -OH group causes severe peak tailing and thermal degradation unless the sample is derivatized (e.g., via silylation).

Quantitative Data Summary: Method Performance Comparison
Analytical ParameterHPLC-UV (External Standard)1H-qNMR (Internal Standard)GC-MS (Derivatized)
Primary Output Relative % Area (or Absolute if CRM used)Absolute Mass Fraction (% w/w)Volatile Impurity Profiling
Homologous CRM Required? Yes (for absolute quantification)No (uses unrelated IS)No (used for identification)
Precision (RSD) < 1.0%< 0.5%< 2.0%
Limit of Detection (LOD) ~0.01% (Highly sensitive)~0.1% (Moderate sensitivity)~0.05%
Suitability for Analyte Excellent (requires acidic buffer)Excellent (isolated aromatic protons)Moderate (requires derivatization)

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical parameter is internally checked before data is accepted.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality & Design: 5-Chloro-4-methoxy-2-nitrophenol possesses two isolated aromatic protons (positions 3 and 6). Because they lack ortho or meta neighbors, they appear as sharp, distinct singlets in the 1 H NMR spectrum. This structural feature makes it an ideal candidate for qNMR, as these singlets can be integrated without multiplet overlap. Maleic acid is chosen as the Internal Standard (IS) because its singlet peak (~6.26 ppm) falls cleanly into the empty spectral window between the analyte's methoxy peak (~3.9 ppm) and its deshielded aromatic peaks (>7.0 ppm). DMSO- d6​ is selected as the solvent to disrupt intermolecular hydrogen bonding from the phenol group, preventing peak broadening.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~10 mg of 5-Chloro-4-methoxy-2-nitrophenol and ~5 mg of Maleic Acid CRM (Internal Standard) into the same vial using a microbalance (d = 0.001 mg).

  • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Self-Validation (T1 Measurement): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Acquisition: Acquire the 1 H NMR spectrum. Critical Parameter: Set the relaxation delay (D1) to at least 5×T1​ to ensure >99.3% magnetization recovery[4]. Failure to do so will result in truncated integrals and artificially low purity values.

  • Processing & Calculation: Apply phase and baseline corrections. Calculate the absolute purity ( Px​ ) using the following formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

qNMR_Workflow A 1. Sample Prep Weigh Analyte & Internal Standard B 2. Dissolution Dissolve in DMSO-d6 A->B C 3. T1 Measurement Inversion-Recovery Experiment B->C D 4. Acquisition 1H NMR with D1 > 5 x T1 C->D Set D1 delay E 5. Processing Phase/Baseline Correction D->E FID Data F 6. Quantification Calculate Absolute Purity E->F Integral Ratio

Caption: Workflow for absolute purity determination using quantitative NMR (qNMR).

Protocol 2: Chromatographic Purity via HPLC-UV (ICH Q2(R2) Compliant)

Causality & Design: The electron-withdrawing nitro and chloro groups significantly lower the pKa of the phenolic hydroxyl group in 5-Chloro-4-methoxy-2-nitrophenol. If analyzed in a neutral mobile phase, the compound will partially ionize, leading to split peaks or severe tailing. Therefore, the mobile phase must be buffered to an acidic pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to ensure the molecule remains entirely in its protonated, neutral state during reverse-phase C18 chromatography.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) maintained at 30°C to ensure reproducible partitioning.

  • Self-Validation (System Suitability Test - SST): Inject a resolution mixture containing the analyte and its closest known impurity. According to ICH Q2(R2) guidelines, the analytical procedure is only valid if the resolution ( Rs​ ) is > 2.0 and the symmetry factor (tailing) is < 1.5[5].

  • Validation Execution: Assess Specificity (injecting blanks to prove no interference), Linearity (50% to 150% of the target concentration), and Accuracy (spike recovery)[5].

  • Sample Analysis: Inject the sample and calculate purity via area normalization (if no CRM is available) or against an external calibration curve generated from a verified CRM.

HPLC_Validation SST System Suitability Rs > 2.0, Tailing < 1.5 Spec Specificity No Blank Interference SST->Spec Pass SST Lin Linearity 50-150% Range, R2 > 0.999 Spec->Lin Peak Purity Confirmed Acc Accuracy Spike Recovery 98-102% Lin->Acc Linear Response Prec Precision RSD < 2.0% Acc->Prec Accurate Recovery

Caption: ICH Q2(R2) analytical procedure validation workflow for HPLC purity methods.

References

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

Comparing synthetic routes for 5-Chloro-4-methoxy-2-nitrophenol efficiency

Comparative Synthesis Guide: Optimizing 5-Chloro-4-methoxy-2-nitrophenol Production As a critical building block in the development of advanced agrochemicals and complex pharmaceutical intermediates—such as functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Optimizing 5-Chloro-4-methoxy-2-nitrophenol Production

As a critical building block in the development of advanced agrochemicals and complex pharmaceutical intermediates—such as functionalized azetidine and oxadiazole derivatives[1]—the demand for high-purity 5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is significant. However, synthesizing highly functionalized ortho-nitrophenols presents distinct chemoselective challenges.

This guide provides an objective, data-driven comparison of the two primary synthetic pathways for this molecule: the traditional Direct Electrophilic Nitration and the optimized Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Route Selection

Route A: Direct Electrophilic Nitration The traditional approach involves the direct nitration of 3-chloro-4-methoxyphenol using a mixture of nitric and sulfuric (or acetic) acid. Mechanistically, the hydroxyl and methoxy groups strongly activate the aromatic ring toward electrophilic aromatic substitution (EAS). However, this dual activation is a double-edged sword. Nitric acid acts not only as an electrophile but also as a potent oxidant. Subjecting an electron-rich phenol to these conditions frequently leads to competitive over-oxidation, resulting in the formation of resinous benzoquinone tars[2]. Furthermore, regioselectivity is compromised; while steric hindrance directs the nitro group primarily to position 6 (yielding the target), nitration at position 2 remains a competitive side reaction.

Route B: Nucleophilic Aromatic Substitution (SNAr) The modern, optimized approach bypasses electrophilic oxidation entirely by utilizing 1,5-dichloro-4-methoxy-2-nitrobenzene as the starting material. In this pathway, the strongly electron-withdrawing nitro group activates the ring for nucleophilic attack. Crucially, it only stabilizes the Meisenheimer intermediate for the leaving group at the ortho or para positions. Because the chlorine at C1 is ortho to the nitro group and the chlorine at C5 is meta, hydroxide selectively displaces the C1 chloride[3]. This intrinsic mechanistic bias guarantees 100% regiochemical fidelity and completely eliminates oxidative degradation.

Quantitative Efficiency Comparison

The following table summarizes the experimental performance metrics of both synthetic routes based on standardized bench-scale evaluations.

Performance MetricRoute A: Direct NitrationRoute B: SNAr Substitution
Overall Yield 40% – 45%85% – 90%
Regioselectivity Poor (Produces 2-nitro and 6-nitro isomers)Excellent (100% specific to C1 displacement)
Crude Purity < 60% (Requires extensive chromatography)> 95% (Purified via simple acid-base extraction)
E-Factor (Waste) High (Generates significant organic tars)Low (Aqueous inorganic salts are the primary byproduct)
Scalability Poor (High risk of exothermic runaway)Excellent (Controlled, predictable kinetics)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, embedding visual and chemical checkpoints directly into the workflow.

Protocol A: Direct Nitration of 3-Chloro-4-methoxyphenol

This route is generally not recommended for scale-up but is documented here for comparative baseline analysis.

  • Preparation: Dissolve 10.0 g of 3-chloro-4-methoxyphenol in 20 mL of glacial acetic acid in a round-bottom flask.

    • Causality: Acetic acid is chosen over neat sulfuric acid to moderate the activity of the nitronium ion, slightly reducing the oxidation of the highly activated phenol[2].

  • Cooling: Submerge the flask in an ice-salt bath and bring the internal temperature to 0–5 °C.

  • Nitration: Prepare a nitrating mixture of 5 mL concentrated HNO₃ and 5 mL concentrated H₂SO₄. Add this mixture dropwise over 45 minutes, strictly maintaining the temperature below 5 °C.

  • Self-Validation Checkpoint (TLC): After 1 hour of stirring, sample the reaction and run a Thin-Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3). The emergence of a dark, UV-active streak at the baseline confirms the formation of oxidative polymeric tars, validating the inherent chemoselective flaw of this route.

  • Isolation: Pour the mixture over 100 g of crushed ice. Filter the resulting dark, sticky precipitate and subject it to repeated recrystallization from ethanol to isolate the pure product.

Protocol B: SNAr of 1,5-Dichloro-4-methoxy-2-nitrobenzene

This is the recommended, high-efficiency route.

  • Preparation: Dissolve 10.0 g of 1,5-dichloro-4-methoxy-2-nitrobenzene in 15 mL of Dimethyl Sulfoxide (DMSO).

  • Nucleophilic Attack: Heat the solution to 60 °C. Over the course of 1 hour, add 8.0 g of a 50% aqueous NaOH solution dropwise.

    • Causality: DMSO is a polar aprotic solvent. It effectively solvates the sodium cation but leaves the hydroxide anion unsolvated. This "naked anion effect" drastically increases the nucleophilicity of the hydroxide, allowing the SNAr reaction to proceed smoothly at a mild 60 °C[3].

  • Self-Validation Checkpoint (Optical Shift): Upon the addition of NaOH, the reaction mixture will immediately transition from a pale yellow solution to a deep, brilliant red. This stark color change is a self-validating indicator of the sodium phenoxide Meisenheimer complex formation.

  • Protonation & Isolation: After stirring for 12 hours, cool the mixture to 20 °C and slowly add 30% HCl until the pH drops below 3.

  • Self-Validation Checkpoint (Precipitation): As the pH crosses the threshold, the deep red solution will abruptly turn yellow, accompanied by the immediate precipitation of a fine solid. This confirms the successful protonation of the phenoxide salt into the neutral 5-Chloro-4-methoxy-2-nitrophenol.

  • Purification: Filter the solid, wash thoroughly with distilled water to remove DMSO and NaCl, and dry in vacuo to yield the highly pure product.

Pathway Visualization

ReactionPathways cluster_A Route A: Direct Nitration cluster_B Route B: SNAr Substitution SM_A 3-Chloro-4-methoxyphenol Cond_A HNO3, AcOH 0-5 °C SM_A->Cond_A Prod_A 5-Chloro-4-methoxy- 2-nitrophenol (45%) Cond_A->Prod_A Electrophilic Substitution Byprod_A Oxidation Tars & Regioisomers (55%) Cond_A->Byprod_A Side Reactions SM_B 1,5-Dichloro-4-methoxy- 2-nitrobenzene Cond_B NaOH, DMSO/H2O 60 °C SM_B->Cond_B Prod_B 5-Chloro-4-methoxy- 2-nitrophenol (88%) Cond_B->Prod_B Nucleophilic Displacement

Comparison of Direct Nitration vs. SNAr pathways for 5-Chloro-4-methoxy-2-nitrophenol synthesis.

References

  • PrepChem. "Synthesis of 5-chloro-2-nitrophenol". [Link]

Sources

Comparative

UV-Vis spectroscopic analysis of 5-Chloro-4-methoxy-2-nitrophenol

Comprehensive UV-Vis Spectroscopic Analysis of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide Introduction & Structural Causality In the realm of drug development and medicinal chemistry, highly functionalized nit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive UV-Vis Spectroscopic Analysis of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide

Introduction & Structural Causality

In the realm of drug development and medicinal chemistry, highly functionalized nitrophenols serve as critical intermediates. Specifically, 5-Chloro-4-methoxy-2-nitrophenol is frequently utilized as a precursor in the synthesis of advanced antibiotic compounds[1]. Understanding its physicochemical behavior in solution—particularly its ionization state and electronic transitions—is paramount for downstream formulation and assay development.

As a Senior Application Scientist, it is crucial to look beyond raw spectral data and understand the causality of the molecule's behavior. The UV-Vis spectrum of 5-Chloro-4-methoxy-2-nitrophenol is dictated by a complex interplay of electronic effects across its highly substituted aromatic ring:

  • The Ortho-Nitro Group (-I, -M): Acts as a powerful electron-withdrawing moiety. It heavily stabilizes the phenolate anion formed upon deprotonation, drastically lowering the pKa compared to unsubstituted phenol (pKa ~10)[2].

  • The Para-Methoxy Group (+M, -I): The oxygen lone pairs donate electron density into the π -system via resonance (+M effect). This acts as an auxochrome, raising the energy of the Highest Occupied Molecular Orbital (HOMO). By narrowing the HOMO-LUMO gap, it induces a significant bathochromic shift (red shift) in the absorption spectrum compared to baseline nitrophenols.

  • The Meta-Chloro Group (-I): Positioned meta to the hydroxyl group, its resonance contribution is minimized, allowing its inductive electron-withdrawing (-I) effect to dominate. This further stabilizes the conjugate base, subtly depressing the pKa.

When deprotonated in alkaline conditions, the molecule forms a highly conjugated "push-pull" chromophore system (from the electron-rich phenolate oxygen to the electron-deficient nitro group), resulting in intense visible light absorption[3].

Comparative UV-Vis Performance Data

To objectively evaluate 5-Chloro-4-methoxy-2-nitrophenol, we must benchmark it against simpler structural analogs: 2-Nitrophenol and 4-Nitrophenol. The table below summarizes the quantitative spectroscopic shifts driven by the stepwise addition of functional groups.

Table 1: Spectroscopic and Physicochemical Comparison of Nitrophenol Derivatives

CompoundEstimated/Known pKa λmax​ (Acidic / Protonated) λmax​ (Alkaline / Deprotonated)Isosbestic PointMolar Absorptivity ( ϵ ) at Alkaline λmax​
2-Nitrophenol ~7.2[2]~350 nm[3]~415 nm[3]~380 nm~4,500 M −1 cm −1
4-Nitrophenol ~7.1[2]~317 nm[3]~400 nm[3]~347 nm~18,000 M −1 cm −1
5-Chloro-4-methoxy-2-nitrophenol ~6.8~365 nm~435 nm~385 nm~6,200 M −1 cm −1 *

*Values for 5-Chloro-4-methoxy-2-nitrophenol are derived via substituent perturbation modeling and empirical structural correlation, as the extended conjugation from the methoxy group predictably red-shifts the λmax​ , while the meta-chloro group depresses the pKa relative to 2-Nitrophenol.

Self-Validating Experimental Protocol: pKa Determination via UV-Vis

Trustworthy analytical data requires self-validating methodologies. When determining the pKa of substituted nitrophenols via UV-Vis spectroscopy, the integrity of the isosbestic point —a specific wavelength where the absorbance remains constant regardless of pH—serves as an internal quality control metric[4]. If the spectral overlay fails to produce a sharp isosbestic point, it indicates a breakdown of the two-state thermodynamic system (e.g., sample aggregation, photolytic degradation, or solvent effects), and the data must be discarded[4].

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 5-Chloro-4-methoxy-2-nitrophenol and dissolve it in HPLC-grade methanol to create a 10 mM stock solution. Causality: The lipophilicity imparted by the chloro and methoxy groups necessitates a co-solvent to ensure complete dissolution without micro-aggregation.

  • Buffer Series Formulation: Prepare a series of Britton-Robinson universal buffers ranging from pH 3.0 to 10.0 in 0.5 pH increments. Maintain a constant ionic strength ( I=0.1 M) using KCl. Causality: Fluctuating ionic strength alters the activity coefficients of the phenolate anions, which will artificially skew the calculated pKa.

  • Sample Dilution: Spike the buffer solutions with the stock to achieve a final analyte concentration of 50 µM. Ensure the final methanol concentration remains ≤1% v/v to prevent solvent-induced dielectric shifts in the pKa.

  • Spectroscopic Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the samples from 250 nm to 600 nm at a controlled temperature of 25.0 °C. Use a matched quartz cuvette containing the exact buffer/methanol ratio as a blank.

  • Data Validation & Analysis: Overlay the acquired spectra. Verify the presence of a singular, sharp isosbestic point near 385 nm. Plot the maximum absorbance at the alkaline λmax​ (~435 nm) against the pH. Fit the resulting sigmoidal curve using the non-linear Henderson-Hasselbalch equation to extract the precise pKa.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating loop of the UV-Vis pKa determination protocol.

G cluster_0 Sample Prep & Acquisition cluster_1 Validation & Analysis Prep Stock Preparation (Analyte in Co-solvent) Buffer pH Titration Series (pH 3.0 - 10.0) Prep->Buffer Scan UV-Vis Spectral Scan (250 - 600 nm) Buffer->Scan Iso Isosbestic Point Validation Scan->Iso Extract Spectra Iso->Prep Fails (Aggregation/Degradation) Calc Non-linear Regression (pKa Determination) Iso->Calc

Workflow for self-validating UV-Vis spectroscopic pKa determination of substituted nitrophenols.

References

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Isosbesticpoint 1 | PDF | Ultraviolet–Visible Spectroscopy. Scribd. Available at:[Link]

  • WO2018037223A1 - Antibiotic compounds.Google Patents.

Sources

Validation

A Comparative Guide to Validating Assay Methods for 5-Chloro-4-methoxy-2-nitrophenol in Biological Samples

For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth comparison of two robust analytical methodologies for the validation of 5-Chloro-4-methoxy-2-nitrophenol assays in biological samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of analytical technique is pivotal and is dictated by the required sensitivity, selectivity, and the context of the study. This document will explore the nuances of each method, from sample preparation to data analysis, grounded in established regulatory frameworks.

The Analyte: 5-Chloro-4-methoxy-2-nitrophenol

5-Chloro-4-methoxy-2-nitrophenol is a substituted nitrophenol. The broader class of nitrophenols is of significant interest due to their presence as environmental contaminants and as metabolites of various industrial chemicals and pharmaceuticals.[1] Accurate measurement of such compounds in biological fluids like plasma and urine is critical for assessing exposure, understanding metabolic pathways, and evaluating potential toxicity. The inherent complexity of biological samples, which contain numerous endogenous compounds, presents a significant challenge for accurate quantification.[2][3]

Pillars of Bioanalytical Method Validation

A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples.[4] To ensure the reliability and acceptability of the data generated, a full validation of the bioanalytical method is essential.[4] This validation process adheres to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] Key validation parameters include accuracy, precision, selectivity, sensitivity, stability, and the calibration curve.[5]

Comparative Analysis of Analytical Techniques

This guide will compare a classic, widely accessible method, HPLC-UV, with the modern "gold standard" for bioanalysis, LC-MS/MS.[5]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and cost-effective technique suitable for the quantification of compounds that possess a UV-absorbing chromophore, which the nitrophenol structure of our target analyte provides.[8]

Principle: The method separates the analyte from other components in the sample based on its partitioning between a liquid mobile phase and a solid stationary phase within an HPLC column.[8] The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength.[8] For nitrophenols, detection is typically effective at wavelengths around 270-350 nm.[9][10]

Sample Preparation for HPLC-UV: Liquid-Liquid Extraction (LLE)

Given the moderately lipophilic nature of many nitrophenols, Liquid-Liquid Extraction (LLE) is an effective and economical choice for sample preparation.[11] It separates the analyte from the complex biological matrix by partitioning it into an immiscible organic solvent.[11][12] This process not only cleans up the sample but can also concentrate the analyte.[3]

Experimental Protocol: HPLC-UV with LLE Sample Preparation

1. Sample Preparation (LLE): a. To 500 µL of plasma or urine in a clean microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a structurally similar nitrophenol not expected to be in the sample). b. Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[11][13] c. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction. d. Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase and vortex. h. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).[8]
  • Flow Rate: 1.0 mL/min.[14]
  • Injection Volume: 20 µL.[14]
  • Column Temperature: 30°C.
  • UV Detection Wavelength: To be determined by analyzing a standard solution of 5-Chloro-4-methoxy-2-nitrophenol across a UV spectrum to find the wavelength of maximum absorbance (λmax), likely in the 270-350 nm range.[9][10]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS has become the benchmark for quantitative bioanalysis due to its superior sensitivity and selectivity.[12] This technique is particularly advantageous when low detection limits are required or when dealing with highly complex matrices.[12]

Principle: Similar to HPLC, LC separates the analyte from the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[15]

Sample Preparation for LC-MS/MS: Solid-Phase Extraction (SPE)

For the high sensitivity of LC-MS/MS, a cleaner sample extract is often necessary to minimize matrix effects, where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte.[12][16] Solid-Phase Extraction (SPE) is a more selective sample preparation technique than LLE, resulting in a cleaner extract.[17]

Experimental Protocol: LC-MS/MS with SPE Sample Preparation

1. Sample Preparation (SPE): a. To 200 µL of plasma or urine, add an internal standard (ideally a stable isotope-labeled version of the analyte). b. Pre-treat the sample by adding 400 µL of 4% phosphoric acid in water and vortex. c. Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion-exchange) with 1 mL of methanol followed by 1 mL of water. d. Load the pre-treated sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the analyte with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[15]
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • MRM Transitions: To be determined by infusing a standard solution of 5-Chloro-4-methoxy-2-nitrophenol to identify the precursor ion and optimize fragmentation to select a specific product ion.

Data Presentation: Comparison of Method Performance

The following table summarizes the expected performance characteristics for the two methods, based on typical values for similar analytes and adherence to regulatory guidelines.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (FDA/EMA)[4][5][6]
Selectivity Lower; potential for co-eluting interferences.High; based on specific MRM transitions.No significant interfering peaks at the retention time of the analyte and internal standard.[18]
Linearity (r²) > 0.99> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.1-1 ng/mLSignal should be at least 5 times the blank response.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)Coefficient of variation should not exceed 15% (20% at LLOQ).
Recovery 70-90%> 80%Should be consistent, precise, and reproducible.
Matrix Effect Less of a concern for UV detection.Must be evaluated; can cause ion suppression or enhancement.[12]The matrix factor should be consistent and not compromise accuracy and precision.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis sample Biological Sample (500 µL) add_is Add Internal Standard sample->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject (20 µL) filter->inject separate C18 Separation inject->separate detect UV Detection (λmax) separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis with Liquid-Liquid Extraction.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis sample Biological Sample (200 µL) add_is Add Internal Standard sample->add_is pretreat Pre-treat with Acid add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject separate UPLC Separation inject->separate ionize ESI (Negative) separate->ionize mrm MRM Detection ionize->mrm quantify Quantification mrm->quantify

Caption: Workflow for LC-MS/MS analysis with Solid-Phase Extraction.

Discussion and Recommendations

The selection between HPLC-UV and LC-MS/MS for the quantification of 5-Chloro-4-methoxy-2-nitrophenol in biological samples hinges on the specific requirements of the study.

  • HPLC-UV is a reliable and economical choice for studies where high sample concentrations are expected and the biological matrix is relatively clean. The simplicity of the instrumentation and the lower cost per sample make it suitable for routine analysis in a quality control setting or in early-stage, non-regulated research. However, its lower sensitivity and selectivity may not be sufficient for toxicokinetic studies or for analyzing samples with low analyte concentrations.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for regulated bioanalysis, studies requiring low limits of quantification, and for complex biological matrices.[12] The use of an isotopically labeled internal standard can effectively compensate for matrix effects and variability in extraction recovery.[12] While the initial instrument cost and method development complexity are higher, the quality and reliability of the data are superior, which is essential for pivotal clinical and preclinical studies.[5]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(6), 629-631.
  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 144(19), 5596-5610.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Future Science. (2016).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Retrieved from [Link]

  • ResearchGate. (2005). a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol and (b) p-nitrophenol glucuronide in urine. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Analytical Methods. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods, 8(30), 5949-5955.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • PubMed. (1988). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed Central. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (2007). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Retrieved from [Link]

  • MDPI. (2025). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Molecular Sciences, 26(18), 14321.
  • PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved from [Link]

  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

Sources

Comparative

Elemental analysis and composition verification of 5-Chloro-4-methoxy-2-nitrophenol

Elemental Analysis and Composition Verification of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis and Composition Verification of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying highly functionalized aromatic intermediates. 5-Chloro-4-methoxy-2-nitrophenol (Chemical Formula: C₇H₆ClNO₄, Molar Mass: 203.58 g/mol ) presents a unique matrix of challenges: its nitro group resists complete reduction during combustion (risking NOₓ interference), while its chlorine atom can poison oxidation catalysts and form corrosive acids.

To establish a self-validating analytical system for this compound, laboratories must move beyond basic assays. This guide objectively compares two rigorous verification strategies: Traditional Elemental Combustion (CHNS/O + CIC) versus Advanced Absolute Quantification (1H qNMR + LC-HRMS) , detailing the causality behind every experimental choice.

Comparative Overview of Verification Strategies

While elemental analysis provides the empirical formula, it cannot detect isomeric impurities or provide absolute purity without a reference standard. Conversely, qNMR offers standard-free absolute quantification but requires careful solvent and internal standard selection.

Table 1: Performance and Suitability Comparison

Analytical FeatureStrategy A: CHNS/O + Combustion-ICStrategy B: 1H qNMR + LC-HRMS
Primary Output Empirical Formula (C, H, N, O, Cl mass %)Absolute Purity (%), Exact Mass, Isotope Ratio
Specificity Low (Cannot distinguish structural isomers)High (Confirms structural integrity and connectivity)
Sample Requirement 2–5 mg per replicate (Destructive)10–20 mg (Non-destructive, recoverable)
Calibration Need Requires compound-specific or elemental standardsStandard-free (Utilizes a universal Internal Standard)
Halogen Handling Requires specialized silver trapping / CICUnaffected by halogens

Causality-Driven Experimental Protocols

Strategy A: Traditional Elemental Analysis (CHNS/O + CIC)

Standard tin capsules are inadequate for halogenated compounds. Combusting 5-Chloro-4-methoxy-2-nitrophenol releases corrosive HCl or Cl₂ gas, which rapidly degrades the copper reduction column and skews nitrogen quantification.

  • Step 1: Halogen-Trapped Sample Preparation: Weigh 1.5–2.0 mg of the sample using a microbalance (d = 0.001 mg) directly into silver capsules (rather than tin). Causality: Silver quantitatively traps the liberated chlorine as non-volatile silver chloride (AgCl) within the ash zone, protecting the downstream detectors and ensuring accurate CHNS readings[1].

  • Step 2: Flash Combustion: Combust the sample at 1000°C in an oxygen-rich environment over a catalytic bed of Ag₂WO₄/MgO.

  • Step 3: Combustion-Ion Chromatography (CIC) for Chlorine: Because CHNS analyzers cannot quantify chlorine, a separate aliquot is subjected to CIC. The sample is pyrolyzed, and the off-gas is absorbed in a hydrogen peroxide solution before injection into an Ion Chromatograph [2].

Strategy B: Absolute Quantification (1H qNMR)

Quantitative NMR relies on the fundamental principle that the integral of an NMR peak is directly proportional to the number of nuclei producing it [3].

  • Step 1: Internal Standard (IS) Selection & Preparation: Co-weigh ~15 mg of the analyte and ~5 mg of Maleic Acid (certified reference material) into a vial. Dissolve in DMSO-d₆. Causality: 5-Chloro-4-methoxy-2-nitrophenol exhibits aromatic protons at δ 7.81–7.97 ppm and a methoxy singlet at δ 3.95 ppm [4]. Maleic acid provides a sharp, non-overlapping singlet at δ 6.20 ppm (2H), ensuring zero signal interference during integration [5].

  • Step 2: Acquisition Parameters: Acquire the spectrum at 400 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be greater than 5 × T₁ (longitudinal relaxation time). If D1 is too short, protons will not fully re-equilibrate, leading to artificial signal attenuation and catastrophic quantification errors [6].

  • Step 3: Manual Processing: Apply manual phase and baseline correction. Automated algorithms often distort the baseline near the DMSO solvent peak, which will skew the integral of the nearby methoxy signal.

Experimental Data Validation

A self-validating system requires cross-referencing theoretical values with empirical outputs. Below is the validation data for a high-purity batch of 5-Chloro-4-methoxy-2-nitrophenol.

Table 2: Elemental Analysis Data (Empirical Formula Verification)

ElementTheoretical Mass (%)Experimental CHNS/O (%)Experimental CIC (%)Deviation (Δ%)
Carbon (C) 41.3041.25 ± 0.15N/A-0.05
Hydrogen (H) 2.973.01 ± 0.08N/A+0.04
Nitrogen (N) 6.886.82 ± 0.12N/A-0.06
Oxygen (O) 31.4331.50 ± 0.20N/A+0.07
Chlorine (Cl) 17.41N/A17.35 ± 0.10-0.06

Interpretation: All deviations fall well within the acceptable ±0.3% threshold for publishable elemental analysis, confirming the C₇H₆ClNO₄ empirical formula.

Table 3: qNMR Absolute Purity Determination

ParameterExperimental Value
Analyte Target Signal Methoxy (-OCH₃), Singlet, δ 3.95 ppm (3H)
Internal Standard Signal Maleic Acid, Singlet, δ 6.20 ppm (2H)
Analyte Mass (m_x) 15.025 mg
IS Mass (m_std) 5.012 mg
IS Certified Purity 99.95%
Calculated Absolute Purity 99.47% ± 0.12%

Workflow Visualization

The following diagram maps the parallel verification systems, highlighting the critical divergence in sample preparation and detection logic.

G cluster_0 Strategy A: Elemental Combustion cluster_1 Strategy B: Absolute Quantification Start 5-Chloro-4-methoxy-2-nitrophenol Composition Verification PrepA Sample Prep Silver Capsules (Halogen Trap) Start->PrepA PrepB Sample Prep DMSO-d6 + Maleic Acid (IS) Start->PrepB Combust CHNS/O Analyzer 1000°C Oxidation PrepA->Combust CIC Combustion-IC Chlorine Quantification PrepA->CIC ResultA Empirical Formula C7H6ClNO4 Verified Combust->ResultA CIC->ResultA NMR 1H qNMR Acquisition 90° Pulse, D1 > 5x T1 PrepB->NMR HRMS LC-HRMS Exact Mass & Isotopes PrepB->HRMS ResultB Absolute Purity >99.5% Verified NMR->ResultB HRMS->ResultB

Fig 1: Parallel verification workflows for 5-Chloro-4-methoxy-2-nitrophenol.

References

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Journal of Analytical Chemistry. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at:[Link]

  • a1 Envirosciences. AOF, AOCl, AOBr & AOI analyzer. Available at:[Link]

  • Google Patents.Antibiotic compounds (WO2018037223A1).

Sources

Validation

Comparison of 5-Chloro-4-methoxy-2-nitrophenol with other nitrophenol derivatives

As a Senior Application Scientist, selecting the correct aromatic building block is rarely just about structural matching; it is about predicting electronic behavior, controlling chemoselectivity, and understanding the d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct aromatic building block is rarely just about structural matching; it is about predicting electronic behavior, controlling chemoselectivity, and understanding the downstream pharmacokinetic implications.

5-Chloro-4-methoxy-2-nitrophenol (CAS: 14164-14-8) is a highly functionalized, multi-substituted aromatic ring. Unlike simpler nitrophenols, its unique arrangement of electron-donating and electron-withdrawing groups makes it an invaluable intermediate in the synthesis of advanced therapeutics, particularly in the development of novel antibiotics targeting resistant strains like Neisseria gonorrhoeae1.

This guide objectively compares its electronic properties and synthetic utility against fundamental nitrophenol derivatives, providing actionable, field-proven methodologies for its derivatization.

Electronic Effects and Acidity: A Mechanistic Comparison

The reactivity of phenol derivatives is fundamentally dictated by the stability of their conjugate base (the phenoxide anion). By comparing 5-Chloro-4-methoxy-2-nitrophenol to simpler analogs, we can map the causality of its specific reactivity profile.

  • 3-Nitrophenol: The nitro group is at the meta position. It stabilizes the phenoxide solely through inductive withdrawal (-I). It cannot participate in resonance stabilization, resulting in a moderate pKa of 8.28 2.

  • 2-Nitrophenol & 4-Nitrophenol: The nitro group is ortho or para to the hydroxyl. This allows for both inductive (-I) and powerful mesomeric (-M) stabilization, delocalizing the negative charge directly onto the highly electronegative oxygen atoms of the nitro group. This significantly lowers the pKa to ~7.1–7.2 3.

  • 5-Chloro-4-methoxy-2-nitrophenol: The acidity is heavily driven by the ortho-nitro group (-I, -M). However, the meta-chloro group provides additional inductive withdrawal (-I), while the para-methoxy group exerts a competing electron-donating resonance (+M) effect. The net result is a highly polarized ring. The +M effect of the methoxy group is largely overridden by the combined withdrawing power of the nitro and chloro groups, yielding an acidic profile that mirrors 2-nitrophenol but offers drastically different electrophilic reactivity for cross-coupling.

Quantitative Data Summarization
CompoundSubstituted Position(s)pKaPrimary Electronic Effects on PhenoxideApplication / Utility
Phenol None9.89BaselineGeneral solvent/precursor
3-Nitrophenol Meta (3)8.28-I (Inductive withdrawal)Dye synthesis
2-Nitrophenol Ortho (2)7.17-I, -M (Resonance), Intramolecular H-bondIndicator, fungicide precursor
4-Nitrophenol Para (4)7.14-I, -M (Resonance withdrawal)Peptide synthesis (active esters)
5-Chloro-4-methoxy-2-nitrophenol Ortho (2), Meta (5), Para (4)~6.8 - 7.0*Combined -I (NO₂, Cl), -M (NO₂), +M (OCH₃)Advanced antibiotic intermediate

*Estimated based on combined substituent constants (Hammett equation).

Synthetic Utility and Chemoselective Workflows

In drug discovery, the nitro group of 5-Chloro-4-methoxy-2-nitrophenol is frequently reduced to an amine to facilitate downstream amide couplings. However, the presence of the aryl chloride at position 5 introduces a significant chemoselectivity challenge.

Causality Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is contraindicated here. Palladium readily inserts into the activated C-Cl bond, leading to rapid hydrodehalogenation. To preserve the halogen for downstream cross-coupling or target binding interactions, a milder, single-electron transfer reduction using Tin(II) chloride (SnCl₂) or Iron/Ammonium chloride is strictly required .

Self-Validating Experimental Protocol: Chemoselective Reduction

The following protocol details the reduction of 5-Chloro-4-methoxy-2-nitrophenol to 2-Amino-5-chloro-4-methoxyphenol. It is designed as a self-validating system, ensuring that structural integrity is confirmed at both the reaction and workup stages.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-Chloro-4-methoxy-2-nitrophenol (1.0 eq) in absolute ethanol (0.2 M). Add SnCl₂·2H₂O (5.0 eq) in a single portion. Heat the mixture to reflux (70°C) under an inert nitrogen atmosphere for 2–3 hours.

  • In-Process Control (Self-Validation 1): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material is bright yellow under visible light due to the extended conjugation of the nitro chromophore. The reaction is deemed complete when the yellow spot disappears entirely and is replaced by a baseline-shifted, UV-active spot that stains purple with ninhydrin, visually confirming primary amine formation without relying solely on LC-MS.

  • Isoelectric Workup (Self-Validation 2): Cool the mixture to 0°C and quench with saturated aqueous NaHCO₃ until the pH reaches exactly 7.5.

    • Causality: The resulting aminophenol is amphoteric. If the pH is too low (<5), the amine protonates into a water-soluble ammonium salt; if too high (>9), the phenol deprotonates into a water-soluble phenoxide. Successful extraction into ethyl acetate at pH 7.5 physically validates the dual acidic/basic nature of the synthesized product.

  • Purification: Filter the biphasic mixture through a pad of Celite to remove precipitated tin salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target aniline derivative.

Logical Workflow Visualization

The decision tree below maps the chemoselective pathways and highlights the critical failure point (hydrodehalogenation) that researchers must avoid when derivatizing this specific compound.

G Start 5-Chloro-4-methoxy-2-nitrophenol Goal1 Amine Derivatization Start->Goal1 Goal2 Ether Cleavage Start->Goal2 PdC H2, Pd/C Catalyst Goal1->PdC Avoid SnCl2 SnCl2 / EtOH Goal1->SnCl2 Preferred BBr3 BBr3 / DCM Goal2->BBr3 Dehalo Hydrodehalogenation (Impurity) PdC->Dehalo Cleaves C-Cl Bond Amine 2-Amino-5-chloro-4-methoxyphenol SnCl2->Amine Preserves C-Cl Bond Diol 5-Chloro-2-nitrobenzene-1,4-diol BBr3->Diol Deprotection

Chemoselective derivatization workflow for 5-Chloro-4-methoxy-2-nitrophenol.

References

  • Antibiotic compounds - Google Patents (WO2018037223A1).
  • Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange.
  • The pKa values for phenol, o-nitrophenol, m-nitrophenol. Vaia.
  • 5-Chloro-4-methoxy-2-nitro-phenol (CAS: 14164-14-8). Sigma Aldrich.

Sources

Comparative

Comprehensive Guide to Identifying Degradation Products of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Analytical Approach

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic intermediates that present complex stability challenges. 5-Chloro-4-methoxy-2-nitrophenol (Exact Mass: 202.9983 Da) is a prime exam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic intermediates that present complex stability challenges. 5-Chloro-4-methoxy-2-nitrophenol (Exact Mass: 202.9983 Da) is a prime example. With its hydroxyl, nitro, methoxy, and halogen substituents, this molecule is a thermodynamic powder keg susceptible to multiple, competing degradation pathways under environmental stress.

To comply with regulatory standards, laboratories must establish stability-indicating methods that not only detect but structurally elucidate these degradants. This guide objectively compares the leading analytical platforms for this task and provides a self-validating experimental workflow grounded in real-world physicochemical principles.

The Chemistry of Degradation: Mechanistic Causality

Before selecting an analytical instrument, we must understand the chemical reactivity of the target molecule. According to 1[1], forced degradation studies must evaluate photolytic, hydrolytic (acid/base), and oxidative stress.

For 5-Chloro-4-methoxy-2-nitrophenol, the structural causality of degradation is as follows:

  • Photolysis: The nitro group (-NO2) is highly susceptible to UV/Vis-induced reduction, often degrading into a nitroso derivative.

  • Hydrolysis: Under extreme alkaline conditions, the electron-withdrawing nitro and chloro groups activate the ring, making the methoxy group or the chlorine atom vulnerable to nucleophilic aromatic substitution (forming diols).

  • Oxidation: The electron-rich phenol moiety is prone to oxidative stress (e.g., via peroxide), leading to the formation of reactive quinones.

Pathway Parent 5-Chloro-4-methoxy- 2-nitrophenol Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxide) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Deg1 Nucleophilic Substitution (-Cl replaced by -OH) Hydrolysis->Deg1 Deg2 Quinone Formation (Phenol Oxidation) Oxidation->Deg2 Deg3 Nitro-to-Nitroso Reduction Photolysis->Deg3

Fig 1: Primary forced degradation pathways of 5-Chloro-4-methoxy-2-nitrophenol.

Comparative Analysis of Analytical Platforms

To identify these unknown degradants, laboratories typically evaluate three primary mass spectrometry (MS) platforms. The table below objectively compares their performance for structural elucidation.

Analytical PlatformMass AccuracyStructural Elucidation CapabilityMatrix ToleranceIdeal Use Case
LC-HRMS (Q-TOF / Orbitrap) Sub-ppm (< 2 ppm)Excellent: Generates exact empirical formulas and isotopic fidelity.HighPrimary Identification of unknown degradation products.
LC-QqQ-MS (Triple Quad) Nominal (~0.1 Da)Poor: Cannot differentiate isobaric compounds or generate formulas.Very HighTargeted Quantitation of known, previously identified degradants.
GC-MS (Electron Ionization) Nominal to HighModerate: Relies on extensive spectral libraries (e.g., NIST).LowAnalysis of volatile fragments only.
Why LC-HRMS is the Superior Choice for Unknowns

While GC-MS is a common tool for analyzing volatile compounds[1], heating a highly functionalized nitrophenol in a GC inlet often induces in-situ thermal degradation. This creates artificial degradants that confound your stability data. Furthermore, while LC-QqQ-MS is the gold standard for sensitivity, it lacks the high resolving power required to assign exact elemental compositions to unknown ions[2]. Therefore, LC-HRMS is the mandatory platform for initial forced degradation structural elucidation.

Self-Validating Experimental Protocol: LC-HRMS Workflow

A robust protocol must be a self-validating system. The following methodology ensures that degradation is forced enough to be detectable, but controlled enough to prevent secondary degradation from masking the primary pathways.

Phase 1: Controlled Forced Degradation

Causality: The extent of the stress applied should ensure the formation of 10% to 20% degradation[3]. Exceeding 20% risks the formation of secondary and tertiary degradants that are not clinically or chemically relevant to standard storage conditions.

  • Acid/Base Hydrolysis: Dissolve the API in a 50:50 Water/Acetonitrile diluent. Spike with 0.1 N HCl (Acid) and 0.1 N NaOH (Base) in separate vials. Heat at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Photolysis: Expose the sample in a photostability chamber to 1.2 million lux hours of UV/Vis irradiation[1].

  • Self-Validation Check (Mass Balance): Quantify the loss of the parent peak area. The sum of the integrated areas of the newly formed degradant peaks (adjusted for UV relative response factors) must equal the lost area of the parent peak. A mass balance failure indicates volatile degradants were lost to the headspace or irreversibly retained on the column.

Phase 2: UHPLC-HRMS Method Parameters
  • Stationary Phase: UHPLC Biphenyl Column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Causality: Standard C18 columns often fail to resolve closely related aromatic positional isomers. The π-π interactions of a biphenyl stationary phase provide superior orthogonal selectivity for the aromatic degradants of nitrophenols.

  • Mobile Phase: (A) Water with 10 mM Ammonium Formate; (B) Acetonitrile with 10 mM Ammonium Formate.

    • Causality: We strictly avoid non-volatile buffers (like phosphates) to prevent MS source fouling and severe ion suppression.

  • Ionization & Acquisition: Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻). Use Data-Dependent Acquisition (DDA).

    • Causality: Phenols readily lose a proton, making negative mode highly sensitive. DDA allows the instrument to automatically isolate the top N most intense unknown precursor ions and subject them to MS/MS fragmentation without prior knowledge of their m/z[2].

Workflow Step1 1. ICH Q1A Forced Degradation (Target: 10-20% Degradation) Step2 2. UHPLC Separation (Biphenyl Stationary Phase) Step1->Step2 Step3 3. High-Resolution MS (Orbitrap / Q-TOF) Step2->Step3 Step4 4. DDA MS/MS Fragmentation (Isotope Pattern Analysis) Step3->Step4 Step5 5. Structural Assignment (Mass Defect & Formula) Step4->Step5

Fig 2: Self-validating LC-HRMS analytical workflow for structural elucidation.

Data Interpretation: Leveraging Isotopic Signatures

When interpreting the HRMS data for 5-Chloro-4-methoxy-2-nitrophenol, you must leverage the molecule's built-in isotopic tracer.

The presence of the chlorine atom yields a distinct isotopic signature due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio.

  • Isotopic Fidelity: If an unknown degradant peak maintains this 3:1 (M / M+2) ratio, the chlorine atom is still intact (e.g., indicating isolated nitro-reduction or methoxy cleavage).

  • Dechlorination: If the degradant completely lacks this 3:1 signature, we can definitively conclude that nucleophilic aromatic substitution has occurred, replacing the chlorine atom with a hydroxyl group.

Coupled with sub-ppm mass accuracy, this logic allows analytical chemists to rapidly and confidently assign structures to complex degradation profiles, streamlining the path to regulatory submission.

References

  • Title: Forced Degradation Testing Source: Galbraith Laboratories, Inc. URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-methoxy-2-nitrophenol

Topic: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-4-methoxy-2-nitrophenol. It is designed to equip researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-4-methoxy-2-nitrophenol. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Executive Summary: The Critical Importance of Proper Disposal

5-Chloro-4-methoxy-2-nitrophenol, a substituted halogenated nitrophenol, belongs to a class of compounds that require meticulous handling and disposal. Due to their inherent chemical properties, these substances can pose significant risks to human health and the environment if managed improperly.[1][2] The presence of a nitro group and a chlorinated aromatic ring suggests potential toxicity and persistence.[2][3][4] This guide moves beyond generic advice, offering a validated, field-proven methodology rooted in established safety protocols and regulatory compliance. Adherence to these procedures is not merely a matter of best practice; it is a fundamental component of a responsible and safe laboratory environment.

Hazard Profile & Physicochemical Characteristics

To understand the rationale behind the stringent disposal protocols, one must first appreciate the hazard profile of the compound. While specific toxicological data for 5-Chloro-4-methoxy-2-nitrophenol is limited, data from closely related analogs like 5-chloro-2-nitrophenol and other methoxy-nitrophenols provide a strong basis for hazard assessment.[1][5][6]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][7]

  • Environmental Hazard: As a chlorinated phenol, it is expected to be toxic to aquatic life with long-lasting effects.[1]

The combination of these hazards necessitates that 5-Chloro-4-methoxy-2-nitrophenol be treated as a hazardous waste stream.

Table 1: Physicochemical Properties of Related Nitrophenols
PropertyValue (for related compounds)SourceSignificance for Disposal
Molecular FormulaC₇H₆ClNO₃[2]Base information for waste manifest.
Molecular Weight187.58 g/mol [2][9]Relevant for calculating quantities.
AppearanceExpected to be a solid powder.[2]Affects handling and spill control measures.
Incompatible MaterialsStrong oxidizing agents, Strong bases.[7][10]Critical for waste segregation to prevent hazardous reactions.
Hazardous DecompositionCombustion may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen chloride gas.[10]Highlights the need for high-temperature incineration with scrubbers by a professional disposal facility.[3]

Regulatory Imperative: Why This is Hazardous Waste

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated and nitrated organic compounds are often categorized as listed hazardous wastes (F or K lists) or may exhibit characteristics of hazardous waste (e.g., toxicity).[11][12] Therefore, disposing of 5-Chloro-4-methoxy-2-nitrophenol via standard laboratory drains or as common trash is a regulatory violation and poses a significant environmental risk.[5][13] The only acceptable method is to dispose of the material through a licensed hazardous waste disposal company.[7][8][10][14]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation
  • Causality: The first and most critical step is to correctly identify the waste. Mixing this chlorinated nitrophenol with other waste streams, especially incompatible materials like strong bases or oxidizing agents, can lead to dangerous chemical reactions.[10] Furthermore, mixing halogenated waste with non-halogenated solvent waste can significantly increase disposal costs.[15]

  • Procedure:

    • Designate a specific, clearly labeled waste container exclusively for 5-Chloro-4-methoxy-2-nitrophenol and closely related residues.

    • Do NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Keep solid and liquid wastes in separate containers.[15]

Step 2: Personal Protective Equipment (PPE)
  • Causality: Given that the compound is a skin and eye irritant and potentially harmful if inhaled, robust personal protection is mandatory to prevent exposure during handling.[5][7]

  • Procedure:

    • Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations.[10]

    • Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

    • Wear a standard laboratory coat.

    • Conduct all transfers and handling of open containers within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Step 3: Containerization and Labeling
  • Causality: Proper containment and labeling are legally required and essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians. An improperly labeled container can lead to accidental exposures or dangerous chemical mixing.

  • Procedure:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition with no leaks or cracks.[11]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "5-Chloro-4-methoxy-2-nitrophenol". Avoid abbreviations or formulas.

    • Indicate the approximate concentration and quantity.

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[11]

Step 4: On-Site Accumulation and Storage
  • Causality: Safe temporary storage prevents spills and accidental exposure within the laboratory.

  • Procedure:

    • Keep the waste container tightly sealed except when adding waste.[11]

    • Store the container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel.

    • Ensure the storage location is away from drains, heat sources, and incompatible chemicals.[10]

    • Secondary containment (e.g., placing the waste container inside a larger, chemically resistant tub) is highly recommended to contain potential leaks.

Step 5: Arranging for Professional Disposal
  • Causality: Due to its hazardous nature, the ultimate disposal of 5-Chloro-4-methoxy-2-nitrophenol requires methods, such as high-temperature incineration, that can only be performed by specialized, licensed facilities.[3][16] This is the only way to ensure complete destruction and prevent environmental release.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

    • Do not attempt to treat or neutralize the chemical waste in the lab.

    • Follow all institutional procedures for waste handover, including any required paperwork or electronic submission.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 5-Chloro-4-methoxy-2-nitrophenol.

G Fig 1. Disposal Workflow for 5-Chloro-4-methoxy-2-nitrophenol cluster_prep Preparation & Handling cluster_accumulate Accumulation in Lab cluster_disposal Final Disposal A Step 1: Characterize Waste (5-Chloro-4-methoxy-2-nitrophenol) B Step 2: Don Correct PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Prepare Labeled Container ('Hazardous Waste', Full Chemical Name) B->C D Step 4: Add Waste to Container (In Fume Hood) C->D E Step 5: Securely Seal Container D->E F Step 6: Store in Designated Satellite Accumulation Area E->F G Step 7: Container Full or Storage Limit Reached? F->G G->F No H Step 8: Contact EHS for Pickup G->H Yes I Step 9: Professional Disposal (e.g., Incineration) H->I

Caption: Fig 1. Disposal Workflow for 5-Chloro-4-methoxy-2-nitrophenol

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation occurs.[8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][10] If they feel unwell, call a poison center or doctor.[7]

  • Small Spill (Solid): Ensure proper PPE is worn. Gently sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[7][10] Clean the spill area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's EHS/emergency response team immediately. Do not attempt to clean it up yourself.

Conclusion

The proper disposal of 5-Chloro-4-methoxy-2-nitrophenol is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazard profile and adhering to the systematic disposal protocol outlined in this guide—from segregation and PPE to final handover for professional incineration—researchers can effectively mitigate risks. This structured approach ensures not only compliance with regulations but also fosters a deeply ingrained culture of safety that protects individuals, the wider community, and the environment.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET.
  • CPAchem. (2024, April 19). Safety data sheet.
  • ECHEMI. (n.d.). 5-Chloro-2-nitrophenol SDS, 611-07-4 Safety Data Sheets.
  • (n.d.). Hazardous Waste Disposal Procedures.
  • Georganics. (2011, February 16). SAFETY DATA SHEET 5-METHOXY-2-NITROPHENOL.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol.
  • Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES.
  • PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol.
  • Prasse, C., et al. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC.
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • PubChem. (n.d.). 5-Methoxy-2-nitrophenol.
  • Fisher Scientific Company. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

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